2-Chloro-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRRAQQGGCNHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactions of 2-Chloro-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities.[1][2] As a key intermediate, 2-Chloro-1H-imidazo[4,5-b]pyridine serves as a versatile building block for the synthesis of a diverse array of functionalized derivatives with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3] This technical guide provides a comprehensive overview of the synthesis and primary reactions of this compound, complete with experimental protocols, quantitative data, and pathway visualizations.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through various synthetic strategies. A common and effective approach involves the cyclization of a suitably substituted diaminopyridine precursor. While direct synthesis of the titular compound is not extensively detailed in single sources, a general and adaptable multi-step synthesis can be inferred from methodologies used for its derivatives. A prominent route starts from 2-chloro-3-nitropyridine, which undergoes a tandem reaction sequence.
A highly efficient method involves a one-pot tandem process starting from 2-chloro-3-nitropyridine. This process includes an aromatic nucleophilic substitution (SNAr) reaction, followed by reduction of the nitro group and subsequent heterocyclization.[4]
Caption: General synthesis of substituted imidazo[4,5-b]pyridines.
Experimental Protocol: Synthesis of Substituted Imidazo[4,5-b]pyridines
This protocol is adapted from a general procedure for the synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.[4]
Materials:
-
2-chloro-3-nitropyridine
-
Primary amine (e.g., butylamine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Zinc powder
-
Concentrated HCl
-
Isopropyl alcohol (IPA)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and IPA (5 mL), add the primary amine (1 equivalent). Stir the mixture for 5 minutes at room temperature, then heat at 80°C for 2 hours. Monitor the formation of the intermediate N-substituted pyridine-2-amine by TLC.[4]
-
Nitro Group Reduction: After completion of the SNAr reaction, add Zn powder (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction mixture. Heat the mixture at 80°C for 45 minutes to obtain the diamine derivative.[4]
-
Heteroannulation: To the resulting solution containing the in-situ formed N-substituted pyridine-2,3-diamine, add the desired aldehyde (1 equivalent). Continue heating at 85°C for 10 hours.[4]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired functionalized imidazo[4,5-b]pyridine.[4]
Quantitative Data for Representative Synthesized Derivatives:
| Compound | R1 (from amine) | R2 (from aldehyde) | Yield (%) |
| 4a | 2-(Cyclohex-1-en-1-yl)ethyl | Benzo[d][4][5]dioxol-5-yl | 85 |
| 4b | 2-(Cyclohex-1-en-1-yl)ethyl | Phenyl | 88 |
| 4f | Propyl | 4-Chlorophenyl | 92 |
| 4g | Butyl | 2-Fluorophenyl | 90 |
| 4m | 3-Methoxypropyl | Thiophen-2-yl | 87 |
Data extracted from a study on tandem synthesis of imidazo[4,5-b]pyridine derivatives.[4]
Key Reactions of this compound
The chlorine atom at the C2 position of the imidazo[4,5-b]pyridine ring is susceptible to nucleophilic substitution and serves as a handle for cross-coupling reactions, enabling the introduction of a wide range of substituents.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the imidazo[4,5-b]pyridine ring system facilitates nucleophilic aromatic substitution at the C2 position.[6][7] This reaction is particularly useful for introducing amine functionalities.
Caption: C2 amination via SNAr reaction.
Experimental Protocol: C2 Amination of Imidazo[4,5-b]pyridines
This is a general protocol for the C2 amination through halogenation followed by SNAr.[6]
Materials:
-
1H-Imidazo[4,5-b]pyridine
-
Halogenating agent (e.g., N-Chlorosuccinimide)
-
Primary or secondary amine
-
A suitable solvent (e.g., DMF)
Procedure:
-
Halogenation: Dissolve 1H-imidazo[4,5-b]pyridine in a suitable solvent. Add the halogenating agent portion-wise at room temperature. Stir the mixture until the starting material is consumed (monitored by TLC).
-
Nucleophilic Substitution: To the solution containing the in-situ formed 2-halo-1H-imidazo[4,5-b]pyridine, add the desired primary or secondary amine. Heat the reaction mixture as required to drive the substitution to completion.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by chromatography.
Suzuki Cross-Coupling
Palladium-catalyzed Suzuki cross-coupling is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their derivatives to introduce aryl, heteroaryl, or alkyl groups at the C2 position.[8][9][10]
Caption: Suzuki coupling for C2 functionalization.
Experimental Protocol: Suzuki Coupling of 2-Halo-Deazapurines
This protocol is based on the Suzuki cross-coupling of 2-halo deazapurines with potassium organotrifluoroborate salts.[9]
Materials:
-
This compound
-
Potassium organotrifluoroborate salt
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the potassium organotrifluoroborate salt (1.5 equivalents), the palladium catalyst (e.g., 5 mol %), and the base (2 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100°C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative Suzuki Coupling Products:
| Starting Halide | Boronic Acid/Ester | Catalyst System | Base | Yield (%) |
| 2-Bromo-derivative | Phenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | 95 |
| 2-Chloro-derivative | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 88 |
| 2-Bromo-derivative | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 75 |
Yields are representative and can vary based on specific substrates and reaction conditions.[8][11]
Conclusion
This compound is a pivotal intermediate for the development of novel compounds with significant pharmacological potential. Its synthesis, primarily through cyclization strategies, and its reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, offer a versatile platform for creating diverse molecular libraries. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this important area of medicinal chemistry.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 6. Synthesis of 2-amino-imidazo[4,5-b]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Chloro-1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily serving as a versatile synthetic intermediate for the development of a diverse array of biologically active compounds. Its structural similarity to endogenous purines allows for interactions with a wide range of biological targets, leading to derivatives with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives originating from the this compound core, with a focus on their applications in oncology and infectious diseases.
The Role of this compound as a Synthetic Precursor
This compound is a key building block in the synthesis of various substituted imidazo[4,5-b]pyridines. The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and molecular scaffolds. This reactivity is central to the generation of extensive compound libraries for drug discovery.
A general synthetic workflow for the derivatization of this compound is depicted below. This typically involves the reaction of 2,3-diaminopyridine with a suitable reagent to form the imidazo[4,5-b]pyridine core, followed by chlorination and subsequent nucleophilic substitution at the 2-position.
Caption: General synthetic route to 2-substituted imidazo[4,5-b]pyridine derivatives.
Biological Activity of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being anticancer and antimicrobial effects.
Anticancer Activity
A significant number of imidazo[4,5-b]pyridine derivatives exhibit potent anticancer activity, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for cancer therapy. Certain imidazo[4,5-b]pyridine derivatives, particularly those with a chloro-substitution at the 6-position, have been identified as potent inhibitors of Aurora kinases A, B, and C.
The signaling pathway of Aurora kinases in mitosis is illustrated below. Inhibition of these kinases by imidazo[4,5-b]pyridine derivatives disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Aurora kinases and their inhibition.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it a promising target in cancer therapy. Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent CDK9 inhibitors.[1]
The CDK9 signaling pathway involves the phosphorylation of RNA Polymerase II, which is essential for transcriptional elongation. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives blocks this process, leading to the suppression of oncogene expression and induction of apoptosis.
Caption: CDK9 signaling pathway and its inhibition.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity of selected imidazo[4,5-b]pyridine derivatives.
| Compound ID | Target | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 31 | Aurora-A, -B, -C | HCT116 | Kinase Assay | 0.042, 0.198, 0.227 | [2] |
| Compound 27e | Aurora-A, -B | HCT116 | Proliferation | 0.300 | [3] |
| Various | CDK9 | MCF-7, HCT116 | Kinase Assay | 0.63-1.32 | [1] |
| Compound 3f | COX-2 | - | Enzyme Assay | 9.2 | [4] |
| Compound 10 | - | SW620 | Proliferation | 0.4 | [5] |
| Compound 14 | - | SW620 | Proliferation | 0.7 | [5] |
Antimicrobial Activity
Certain imidazo[4,5-b]pyridine derivatives have shown promising activity against various bacterial and fungal strains. The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes.
Quantitative Data on Antimicrobial Activity:
The table below presents the minimum inhibitory concentrations (MIC) of selected imidazo[4,5-b]pyridine derivatives against different microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 2g | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, MRSA, Enterococcus faecalis, Candida albicans, Candida parapsilosis | 4-8 | [6] |
| Compound 2h | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, MRSA, Enterococcus faecalis, Candida albicans, Candida parapsilosis | 4-8 | [6] |
| Compound 4a | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, MRSA, Enterococcus faecalis, Candida albicans, Candida parapsilosis | 4-8 | [6] |
| Compound 4b | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, MRSA, Enterococcus faecalis, Candida albicans, Candida parapsilosis | 4-8 | [6] |
| Compound 14 | Escherichia coli | 32 (µM) | [5] |
| Compound VId | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi | - (Effective) | [7] |
Experimental Protocols
Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
This protocol describes a general method for the synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which have shown anticancer and anti-inflammatory activities.[4]
Materials:
-
Substituted 2-aminopyridine
-
Substituted benzaldehyde
-
Sodium bisulfite
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Appropriate aryl halide
Procedure:
-
Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridine:
-
A mixture of substituted 2-aminopyridine and a sodium bisulfite adduct of a substituted benzaldehyde in DMF is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to yield the 2-aryl-3H-imidazo[4,5-b]pyridine.
-
-
N-Arylation of 2-Aryl-3H-imidazo[4,5-b]pyridine:
-
To a solution of the 2-aryl-3H-imidazo[4,5-b]pyridine in DMF, potassium carbonate and the appropriate aryl halide are added.
-
The mixture is stirred at room temperature or heated as required, with monitoring by TLC.
-
After completion, the mixture is poured into ice-water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against kinases like Aurora kinases and CDK9 using a luminescence-based assay.[2][8][9][10][11]
Materials:
-
Recombinant kinase (e.g., Aurora A, Aurora B, CDK9/CyclinT)
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B, CDK Substrate Peptide for CDK9)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Dilute the recombinant kinase to the desired concentration in kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of the microplate, add the diluted test inhibitor or DMSO (for positive and blank controls).
-
Add the master mix to all wells.
-
Initiate the reaction by adding the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add kinase assay buffer without the enzyme to the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This also depletes the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control".
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[12][13][14][15]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a medium-only blank.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add a specific volume (e.g., 10-20 µL) of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 or GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
Derivatives of this compound represent a rich source of biologically active compounds with significant potential for the development of new therapeutics, particularly in the fields of oncology and infectious diseases. The ease of functionalization at the 2-position makes this scaffold an attractive starting point for the generation of diverse chemical libraries. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and more potent drug candidates. This guide provides a foundational resource for researchers to delve into this promising area of medicinal chemistry.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-1H-imidazo[4,5-b]pyridine. This heterocyclic compound is a key intermediate in the synthesis of a wide range of biologically active molecules and a subject of interest in medicinal chemistry. This document summarizes its known characteristics, provides detailed experimental protocols, and explores its role as a scaffold for potent kinase inhibitors.
Core Physical and Chemical Properties
While specific experimental data for the parent compound, this compound, is limited in publicly available literature, its properties can be reliably predicted based on data from its hydrochloride salt and closely related analogs.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | [1] |
| CAS Number | 104685-82-7 | [1] |
| Physical Form | Pale-yellow to yellow-brown solid | |
| Predicted Boiling Point | 278.3 ± 23.0 °C | N/A |
| Predicted Density | 1.61 ± 0.1 g/cm³ | N/A |
| Predicted pKa | ~7.5 (Estimated based on analogs) | [2] |
| Storage Temperature | 2-8 °C |
Note: Some properties are predicted and should be confirmed experimentally. The pKa is estimated based on 2-phenyl-1H-imidazo[4,5-b]pyridine.
Spectroscopic Data
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The NH proton of the imidazole ring would likely appear as a broad singlet at a higher chemical shift. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-155 ppm. The carbon bearing the chlorine atom (C2) would be significantly deshielded. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹) are expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) at m/z 153 and an M+2 peak at m/z 155 with an approximate 3:1 intensity ratio, characteristic of a compound containing one chlorine atom. |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is dominated by the susceptibility of the C2-chloro group to nucleophilic aromatic substitution (SNAr). This makes it a valuable precursor for introducing a variety of functional groups at this position.
General Synthesis Pathway
A common and efficient method for the synthesis of the imidazo[4,5-b]pyridine scaffold starts with 2-chloro-3-nitropyridine. The general workflow involves three key steps:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-nitropyridine with a primary amine.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using a reducing agent like zinc or iron in an acidic medium.
-
Cyclization: The resulting diamine undergoes cyclization to form the imidazole ring.
Caption: General synthesis workflow for imidazo[4,5-b]pyridines.
Experimental Protocol: Synthesis of Imidazo[4,5-b]pyridine Derivatives
The following is a generalized protocol adapted from published procedures for the synthesis of N- and 2-substituted imidazo[4,5-b]pyridines.[3]
Materials:
-
2-Chloro-3-nitropyridine
-
Primary amine (e.g., propylamine)
-
Isopropyl alcohol (IPA)
-
Water
-
Zinc powder
-
Concentrated Hydrochloric Acid
-
Aldehyde (e.g., benzaldehyde)
-
Dichloromethane
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, dissolve 1 equivalent of 2-chloro-3-nitropyridine in a 1:1 mixture of water and IPA.
-
Add 1 equivalent of the primary amine and stir for 5 minutes at room temperature.
-
Heat the reaction mixture to 80 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Reduction of the Nitro Group:
-
To the same reaction mixture, add 1 equivalent of zinc powder and 0.5 equivalents of concentrated HCl.
-
Continue heating at 80 °C for 45 minutes.
-
-
Step 3: Cyclization:
-
After the reduction is complete, add 1 equivalent of the desired aldehyde to the reaction mixture.
-
Continue heating at 80 °C overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Activity and Signaling Pathways
The imidazo[4,5-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[4] One of the most significant areas of research for this class of compounds is in the development of kinase inhibitors for cancer therapy.
Dual FLT3 and Aurora Kinase Inhibition
Derivatives of imidazo[4,5-b]pyridine have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[5][6] Both of these kinase families are crucial in cell cycle regulation and are often dysregulated in various cancers, particularly Acute Myeloid Leukemia (AML).
-
FLT3: A receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic stem cells. Mutations leading to constitutive activation of FLT3 are common in AML.
-
Aurora Kinases (A, B, and C): A family of serine/threonine kinases that are essential for mitotic progression, including centrosome maturation, spindle formation, and cytokinesis. Overexpression of Aurora kinases is frequently observed in cancer and is associated with poor prognosis.
The dual inhibition of both FLT3 and Aurora kinases is a promising therapeutic strategy to overcome resistance to single-target FLT3 inhibitors and to target the mitotic machinery of cancer cells.
Caption: Dual inhibition of FLT3 and Aurora kinase pathways.
Safety Information
For the hydrochloride salt of this compound, the following safety information has been reported:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Users should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment.
This technical guide provides a summary of the available information on this compound. Further experimental validation of the predicted properties is recommended for any specific application. The versatility of this compound in chemical synthesis and its relevance as a scaffold for biologically active molecules make it a compound of significant interest for ongoing research and development.
References
- 1. chemconnections.org [chemconnections.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The purine-isosteric 1H-imidazo[4,5-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] At the heart of this molecular framework's utility lies 2-Chloro-1H-imidazo[4,5-b]pyridine, a key building block that provides a reactive handle for extensive functionalization. This technical guide offers an in-depth exploration of the synthesis, reactivity, and applications of this versatile compound, providing researchers with the necessary information to leverage its potential in drug discovery and organic synthesis.
Synthesis of the this compound Scaffold
A highly efficient and straightforward one-pot synthesis of substituted 3H-imidazo[4,5-b]pyridines commences from the readily available 2-chloro-3-nitropyridine. This tandem reaction sequence involves a nucleophilic aromatic substitution (SNAr), followed by reduction of the nitro group and a final condensation/heteroannulation step.[3]
Experimental Protocol: One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine[3]
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and isopropanol (IPA) (5 mL), add the primary amine (1 equivalent).
-
Stir the reaction mixture for 5 minutes at room temperature, then heat to 80°C for 2 hours to form the N-substituted intermediate.
-
To the same reaction mixture, add zinc dust (1 equivalent) and concentrated HCl (0.5 equivalents).
-
Heat the mixture for 45 minutes at 80°C to facilitate the reduction of the nitro group.
-
After the formation of the diamine derivative, add the aldehyde (1.2 equivalents) and stir the reaction mixture at 85°C for 10 hours.
-
Upon completion, as monitored by TLC, remove the solvents under reduced pressure.
-
Perform a standard aqueous work-up with extraction into an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield the final 3,2-disubstituted-3H-imidazo[4,5-b]pyridine.
| Entry | Primary Amine (R¹) | Aldehyde (R²) | Yield (%)[3] |
| 1 | Propylamine | 2-Bromobenzaldehyde | 85 |
| 2 | Propylamine | 4-Chlorobenzaldehyde | 88 |
| 3 | Butylamine | Phenethylaldehyde | 82 |
Table 1: Selected yields for the one-pot synthesis of 3,2-disubstituted-3H-imidazo[4,5-b]pyridines.[3]
Diversification of the Scaffold: Cross-Coupling Reactions
The chlorine atom at the C2 position of the this compound core is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and facilitating the generation of diverse chemical libraries for drug screening.
Suzuki Cross-Coupling
The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds by reacting the 2-chloro precursor with various boronic acids. This reaction is instrumental in synthesizing 2-aryl and 2-heteroaryl imidazo[4,5-b]pyridines.[4]
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent system, such as a 4:1 mixture of toluene and ethanol.
-
Heat the reaction mixture under reflux or using microwave irradiation (e.g., 120°C) and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | Reflux |
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane/Water | 100 |
| (A-taphos)₂PdCl₂ | K₃PO₄ | DMF/Water | 120 (Microwave) |
Table 2: Typical reaction conditions for Suzuki cross-coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 2-amino-1H-imidazo[4,5-b]pyridine derivatives. This reaction is crucial for introducing diverse amine functionalities, which can significantly impact the biological activity of the final compounds.[5][6]
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos), and a strong base (e.g., NaOt-Bu or K₂CO₃).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture at a temperature ranging from 80°C to 110°C until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 110 |
Table 3: Common reaction conditions for Buchwald-Hartwig amination of this compound.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines makes it an excellent candidate for the development of kinase inhibitors.[2] Derivatives have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), and the FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are implicated in acute myeloid leukemia (AML).[7][8][9]
The ability to functionalize the this compound core at multiple positions allows for the fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for specific kinase targets. This makes it an invaluable tool for medicinal chemists in the rational design of novel therapeutics.
Conclusion
This compound is a cornerstone building block in the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of the C2-chloro substituent towards palladium-catalyzed cross-coupling reactions provide a robust platform for the generation of extensive chemical libraries. The demonstrated success of imidazo[4,5-b]pyridine derivatives as potent kinase inhibitors underscores the importance of this scaffold in modern drug discovery. This guide provides the fundamental knowledge and practical protocols to empower researchers to fully exploit the synthetic versatility of this compound in their quest for novel and effective therapeutic agents.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Probing the Pharmacological Potential of 2-Chloro-1H-imidazo[4,5-b]pyridine: A Technical Guide to its Mechanisms of Action
For Immediate Release
[City, State] – [Date] – The heterocyclic scaffold, 2-Chloro-1H-imidazo[4,5-b]pyridine, and its derivatives are emerging as a versatile class of compounds with significant therapeutic potential across a range of diseases. This technical guide provides an in-depth analysis of the core mechanisms of action, targeting researchers, scientists, and drug development professionals. The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines allows these compounds to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antiproliferative, antimicrobial, and antiviral effects.
Antiproliferative and Anticancer Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated potent anticancer activity through several distinct mechanisms, primarily revolving around the inhibition of key cellular processes involved in cancer cell growth and proliferation.
Inhibition of Protein Kinases
A predominant mechanism of action for many imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Dual Inhibition of FLT3 and Aurora Kinases: Certain derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2] The FLT3 receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[2] Aurora kinases (A and B) are essential for mitotic progression, and their inhibition leads to defects in chromosome segregation and ultimately, cell cycle arrest and apoptosis.[3] One notable compound, a 6-chloro-7-(piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative (compound 27e), has shown significant potency against both wild-type and mutated forms of FLT3, as well as Aurora A and B kinases.[1][4]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Other derivatives of imidazo[4,5-b]pyridine have been shown to be potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[5][6] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[5] By inhibiting CDK9, these compounds can downregulate the expression of survival proteins, thereby inducing apoptosis in cancer cells.[5]
Quantitative Data on Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | Inhibition Metric | Value (nM) | Reference(s) |
| Compound 27e | Aurora A | Kd | 7.5 | [4] |
| Aurora B | Kd | 48 | [4] | |
| FLT3 (wild-type) | Kd | 6.2 | [4] | |
| FLT3-ITD | Kd | 38 | [4] | |
| FLT3 (D835Y) | Kd | 14 | [4] | |
| GSK1070916 | Aurora B | Ki | 0.38 | [3] |
| Aurora C | Ki | 1.5 | [3] | |
| CCT137690 | Aurora A | IC50 | 15 | [3] |
| Aurora B | IC50 | 25 | [3] | |
| Aurora C | IC50 | 19 | [3] | |
| Representative Cmpd | CDK9 | IC50 | 630 - 1320 | [6] |
Disruption of Microtubule Dynamics
Another important antiproliferative mechanism of certain imidazo[4,5-b]pyridine derivatives is the inhibition of tubulin polymerization.[7][8] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, the building block of microtubules, these compounds disrupt the dynamic process of microtubule assembly and disassembly, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[7][9]
Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives in Cancer Cell Lines
| Compound Class/ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |
| p-hydroxy derivatives (13 & 19) | Various | IC50 | 1.45 - 4.25 | [9] |
| Acrylonitrile derivatives (20, 21, 33) | Various | IC50 | 0.2 - 0.6 | [8] |
| Amidino derivative (Compound 10) | SW620 (Colon) | IC50 | 0.4 | [7] |
| Amidino derivative (Compound 14) | SW620 (Colon) | IC50 | 0.7 | [7] |
| CDK9 Inhibitor (Compound IX) | MCF-7 (Breast) | IC50 | 0.85 | [5] |
| CDK9 Inhibitor (Compound IX) | HCT116 (Colon) | IC50 | 1.05 | [5] |
| Dual FLT3/Aurora Inhibitor (27e) | HCT116 (Colon) | GI50 | 0.3 | [1] |
| Dual FLT3/Aurora Inhibitor (27e) | MV4-11 (AML) | GI50 | 0.291 | [1] |
DNA Intercalation
Some tetracyclic derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to exert their antiproliferative effects by intercalating into DNA.[10] This mode of action involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This interference with DNA replication and transcription can trigger cell cycle arrest and apoptosis.
Antimicrobial and Antiviral Mechanisms of Action
The structural similarity to purines also positions imidazo[4,5-b]pyridine derivatives as potential antimicrobial and antiviral agents.
Antibacterial and Antifungal Activity
The antimicrobial activity of some imidazo[4,5-b]pyridine derivatives is believed to stem from their ability to inhibit essential enzymes in pathogens. For instance, glucosamine-6-phosphate synthase, an enzyme critical for the synthesis of the fungal cell wall, has been proposed as a potential target.
Antiviral Activity
Several imidazo[4,5-b]pyridine derivatives have demonstrated antiviral activity against a range of viruses, including respiratory syncytial virus (RSFV) and influenza viruses.[11] The mechanism for some of these compounds involves the inhibition of viral RNA-dependent RNA polymerase, an enzyme essential for the replication of RNA viruses.
Visualizing the Mechanisms of Action
To further elucidate the complex cellular processes affected by this compound derivatives, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[4,5-b]pyridine and triaza-benzo[c]fluorene derivatives: synthesis, antiproliferative activity and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of 2-Chloro-1H-imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-Chloro-1H-imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, focusing on its development as a potent inhibitor of various protein kinases and as a promising scaffold for anticancer, antiviral, and antibacterial agents. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways and experimental workflows.
Core Synthesis and Derivatization
The synthesis of the this compound core and its subsequent derivatization are crucial for exploring its chemical space and optimizing biological activity. A common and efficient method starts from 2-chloro-3-nitropyridine.
General Synthetic Workflow
The overall synthetic strategy typically involves a tandem reaction sequence that includes nucleophilic aromatic substitution (SNAr), nitro group reduction, and cyclization to form the imidazo[4,5-b]pyridine ring system. Subsequent modifications, often via palladium-catalyzed cross-coupling reactions, allow for the introduction of diverse substituents at key positions.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Substituted-2,3-diaminopyridine [1]
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as dichloromethane or a water-isopropanol mixture, add the desired primary amine (1.1 eq). The reaction can be performed at room temperature or with heating, depending on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-substituted-2-amino-3-nitropyridine intermediate.
-
Nitro Group Reduction: The intermediate from the previous step is dissolved in a suitable solvent system, such as ethanol/water or acetic acid. A reducing agent, such as iron powder with hydrochloric acid or sodium dithionite, is added portion-wise. The reaction is typically heated to reflux and monitored by TLC.
-
Purification: After the reduction is complete, the reaction mixture is filtered (if a solid reducing agent is used) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-substituted-2,3-diaminopyridine.
Protocol 2: Cyclization to form the Imidazo[4,5-b]pyridine Ring [1]
-
Condensation: The purified N-substituted-2,3-diaminopyridine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid. The appropriate aldehyde (1.1 eq) is added, and the mixture is heated to reflux for several hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired 1,2-disubstituted-1H-imidazo[4,5-b]pyridine.
Structure-Activity Relationship (SAR) as Kinase Inhibitors
A significant body of research on this compound derivatives has focused on their potent inhibitory activity against various protein kinases, particularly those implicated in cancer progression, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
Dual Aurora/FLT3 Kinase Inhibition
Several studies have identified 2,6,7-trisubstituted imidazo[4,5-b]pyridines as potent dual inhibitors of Aurora and FLT3 kinases. The general scaffold for these inhibitors is depicted below.
Quantitative SAR Data
The following tables summarize the in vitro activity of representative this compound derivatives against key kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | R1 (at C2) | R2 (at C6) | R3 (at C7) | Aurora-A (Kd, nM) | Aurora-B (Kd, nM) | FLT3 (Kd, nM) | FLT3-ITD (Kd, nM) |
| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | Cl | 4-(4-chlorobenzyl)piperazin-1-yl | 7.5 | 48 | 6.2 | 38 |
Data sourced from[2]
Table 2: In Vitro Antiproliferative Activity
| Compound ID | Cell Line | Cancer Type | IC50 (nM) |
| 27e | MV4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | 291 |
| 27e | HCT116 | Colorectal Carcinoma | 300 |
Data sourced from[2]
Signaling Pathways and Mechanism of Action
Inhibition of Aurora and FLT3 Kinase Signaling
This compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell cycle regulation and proliferation.
Antiviral and Antibacterial Mechanisms of Action
While the primary focus has been on anticancer applications, some imidazo[4,5-b]pyridine derivatives have shown promising antiviral and antibacterial activities.
-
Antiviral Activity: Certain derivatives have been found to inhibit the replication of viruses such as the Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV).[3] The proposed mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[3]
-
Antibacterial Activity: The antibacterial mechanism of action is less well-defined but is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[4]
Key Biological Assays
The evaluation of the biological activity of this compound derivatives relies on a suite of standardized in vitro assays.
Kinase Inhibition Assays
Protocol 3: ADP-Glo™ Kinase Assay (for Aurora and FLT3 Kinases)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase (e.g., recombinant Aurora A or FLT3), the appropriate substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the test compound. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antiproliferative Assays
Protocol 4: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate IC50 values from the dose-response curves.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and "privileged" structure in drug discovery. The extensive SAR studies have demonstrated that strategic modifications at the C2, C6, and C7 positions can lead to potent and selective inhibitors of key biological targets, particularly protein kinases involved in cancer. The dual inhibition of Aurora and FLT3 kinases by compounds such as 27e highlights the potential of this scaffold in developing targeted therapies for hematological malignancies like AML.[2]
Future research in this area should focus on:
-
Improving Selectivity: Fine-tuning the substituents to enhance selectivity for specific kinase isoforms to minimize off-target effects and potential toxicity.
-
Optimizing Pharmacokinetics: Further modifications to improve oral bioavailability, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Exploring New Therapeutic Areas: Expanding the investigation of this scaffold against other therapeutic targets, including different viral and bacterial pathogens, based on the promising preliminary findings.
The continued exploration of the rich chemistry of the this compound core is expected to yield novel and effective therapeutic agents for a range of diseases.
References
- 1. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-1H-imidazo[4,5-b]pyridine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure, featuring a fusion of imidazole and pyridine rings, serves as a versatile scaffold for the development of a wide array of biologically active molecules. The presence of a reactive chlorine atom at the 2-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.
Discovery and History
The imidazo[4,5-b]pyridine scaffold, also known as 1-deazapurine, has long been recognized for its structural similarity to endogenous purines, making it a privileged structure in the design of molecules that can interact with biological systems. The exploration of this chemical space has led to the discovery of numerous compounds with a broad spectrum of pharmacological activities.
While a definitive singular "discovery" of this compound is not prominently documented in a single seminal publication, its synthesis is rooted in the broader, historical exploration of imidazopyridine chemistry. An early and key method for the preparation of this and related compounds involves the chlorination of the corresponding 1H-imidazo[4,5-b]pyridin-2(3H)-one (also known as 2-hydroxy-1H-imidazo[4,5-b]pyridine). This precursor can be synthesized through the condensation of 2,3-diaminopyridine with urea or phosgene derivatives.
A significant early contribution to the chemistry of imidazo[4,5-b]pyridines was made by R. G. Jones in 1949, whose work on the synthesis of substituted benzimidazoles provided foundational methods applicable to the analogous pyridine-fused systems. Subsequent research has focused on developing more efficient and versatile synthetic routes to this compound and its derivatives, driven by the increasing recognition of their therapeutic potential.
Synthesis of this compound
The synthesis of this compound can be achieved through several key pathways. The two most prominent methods are the chlorination of a pyridinone precursor and the construction of the imidazopyridine ring from a substituted pyridine starting material.
Method 1: Chlorination of 1H-Imidazo[4,5-b]pyridin-2(3H)-one
This classical and widely used method involves the treatment of 1H-Imidazo[4,5-b]pyridin-2(3H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The pyridinone precursor exists in tautomeric equilibrium with its 2-hydroxy-1H-imidazo[4,5-b]pyridine form.
Methodological & Application
Application Notes and Protocols: Synthesis of Imidazo[4,5-b]pyridines via Palladium-Catalyzed Amidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds due to their prevalence in pharmacologically active molecules, including anticancer and antiviral agents.[1][2][3][4] This document provides detailed protocols for the synthesis of N1- and C2-substituted imidazo[4,5-b]pyridines through a facile palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles.[1][2][5] This method offers a modular and regioselective route to isomers that are otherwise difficult to obtain.[2][5] The protocols described herein are based on established literature and provide a robust methodology for accessing a diverse range of imidazo[4,5-b]pyridine scaffolds.
Introduction
The imidazo[4,5-b]pyridine core is a key structural motif in numerous biologically active compounds.[2] Traditional methods for the synthesis of these heterocycles often lack regioselectivity, particularly for substitution at the N1 position.[2] Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds, enabling the efficient and selective synthesis of complex nitrogen-containing heterocycles.[6][7][8]
This application note details a palladium-catalyzed method that couples primary amides with 2-chloro-3-amino-pyridines, followed by an in-situ cyclization and dehydration in a single reaction vessel to yield the desired imidazo[4,5-b]pyridine products.[3] This approach provides rapid access to products with substitution at both the N1 and C2 positions.[1][2][5]
General Reaction Scheme
The overall transformation involves the palladium-catalyzed coupling of a 2-chloro-3-aminopyridine with a primary amide, which then undergoes intramolecular cyclization to form the imidazo[4,5-b]pyridine ring system.
Caption: General Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines.
Experimental Protocols
General Procedure for the Synthesis of Imidazo[4,5-b]pyridines
This protocol is adapted from the work of Rosenberg et al.[1][2][5]
Materials:
-
2-chloro-3-aminopyridine derivative (1.0 equiv)
-
Primary amide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (Me₄tBuXPhos) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-butanol (t-BuOH)
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloro-3-aminopyridine derivative, primary amide, Pd₂(dba)₃, Me₄tBuXPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous t-BuOH via syringe.
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically reflux) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[4,5-b]pyridine.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various imidazo[4,5-b]pyridine derivatives using the palladium-catalyzed amidation methodology.
| Entry | 2-Chloro-3-aminopyridine | Amide | Product | Yield (%) |
| 1 | 2-chloro-N-methylpyridin-3-amine | Benzamide | 1-Methyl-2-phenyl-1H-imidazo[4,5-b]pyridine | 95 |
| 2 | 2-chloro-N-methylpyridin-3-amine | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridine | 99 |
| 3 | 2-chloro-N-methylpyridin-3-amine | 4-(Trifluoromethyl)benzamide | 1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyridine | 85 |
| 4 | 2-chloro-N-methylpyridin-3-amine | Cyclopropanecarboxamide | 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-b]pyridine | 75 |
| 5 | 2-chloro-N-benzylpyridin-3-amine | Acetamide | 1-Benzyl-2-methyl-1H-imidazo[4,5-b]pyridine | 88 |
| 6 | 2-chloro-N-benzylpyridin-3-amine | Benzamide | 1-Benzyl-2-phenyl-1H-imidazo[4,5-b]pyridine | 92 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of imidazo[4,5-b]pyridines.
Caption: Experimental workflow for imidazo[4,5-b]pyridine synthesis.
Catalytic Cycle
The proposed catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: Proposed catalytic cycle for palladium-catalyzed amidation.
Conclusion
The palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles provides an efficient and highly regioselective method for the synthesis of N1- and C2-substituted imidazo[4,5-b]pyridines.[2][5] This protocol is amenable to a wide range of substrates and offers a valuable tool for medicinal chemists and researchers in drug discovery for the construction of diverse imidazo[4,5-b]pyridine libraries. The straightforward procedure and high yields make this a preferred method for accessing this important heterocyclic scaffold.
References
- 1. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: 2-Chloro-1H-imidazo[4,5-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2-Chloro-1H-imidazo[4,5-b]pyridine serves as a crucial starting material in the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the fused imidazole and pyridine rings, provide a privileged framework for the development of potent and selective inhibitors targeting key players in cellular signaling pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutic agents, with a particular focus on kinase inhibitors for oncology.
Applications in Drug Discovery
The this compound core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of various kinases. This has led to its successful application in the development of inhibitors for several important cancer targets.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Derivatives of this compound have been extensively explored as potent Aurora kinase inhibitors.
A notable example is the preclinical candidate CCT137690 , a potent pan-Aurora kinase inhibitor.[1][2] Lead optimization studies starting from a 2-amino-3-nitropyridine derivative led to the discovery of imidazo[4,5-b]pyridine-based inhibitors with favorable in vitro properties.[1] CCT137690 has demonstrated potent antiproliferative activity in various cancer cell lines and has been shown to inhibit tumor growth in in vivo models.[1][2]
Quantitative Data for Aurora Kinase Inhibitors
| Compound | Target | IC50 (µM) | Cell-based Assay (GI50 µM) | Reference |
| 31 | Aurora-A | 0.042 | HCT116: Not Reported | [3] |
| Aurora-B | 0.198 | |||
| Aurora-C | 0.227 | |||
| CCT137690 (51) | Aurora-A | 0.015 ± 0.003 | SW620: Not Reported | [1] |
| Aurora-B | 0.025 | |||
| Aurora-C | 0.019 | |||
| 28c | Aurora-A | Not Reported | HCT116: 2.30 | [4] |
| Aurora-B | Not Reported | |||
| 40f | Aurora-A | Not Reported | HCT116: Not Reported | [4] |
FLT3 Kinase Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[5][6] The imidazo[4,5-b]pyridine scaffold has been successfully employed to develop potent FLT3 inhibitors.
Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of compound 27e , a potent dual inhibitor of both Aurora kinases and FLT3 kinase.[7][8] This compound exhibited strong antiproliferative activity in FLT3-ITD-positive AML cell lines and demonstrated in vivo efficacy in a human tumor xenograft model.[7]
Quantitative Data for FLT3 Kinase Inhibitors
| Compound | Target | Kd (nM) | Cell-based Assay (GI50 µM) | Reference |
| 27e (CCT241736) | Aurora-A | 7.5 | SW620: 0.283 | [7] |
| Aurora-B | 48 | |||
| FLT3 | 6.2 | MV4-11: Not Reported | [7][8] | |
| FLT3-ITD | 38 | |||
| FLT3(D835Y) | 14 | |||
| 34f | FLT3-ITD | IC50: 4 nM | MV4-11: 0.007 | [9] |
| FLT3-D835Y | IC50: 1 nM | MOLM-13: 0.009 | [9] |
CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation.[10][11] Dysregulation of CDK9 activity is implicated in various cancers, making it a promising target for therapeutic intervention.[11][12] Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent CDK9 inhibitors with significant anticancer activity.
Several compounds have shown remarkable CDK9 inhibitory potential, with IC50 values in the sub-micromolar range, comparable to the multi-kinase inhibitor sorafenib.[13]
Quantitative Data for CDK9 Inhibitors
| Compound Series | Target | IC50 (µM) | Cell-based Assay (GI50 µM) | Reference |
| I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX | CDK9 | 0.63 - 1.32 | MCF-7 & HCT116: Significant Activity | [13] |
Signaling Pathways
The therapeutic potential of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cell cycle progression, proliferation, and survival.
Caption: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives.
References
- 1. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting cyclin-dependent kinase 9 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 13. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-1H-imidazo[4,5-b]pyridine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines. This structural mimicry allows derivatives of this scaffold to function as competitive inhibitors at the ATP-binding sites of various protein kinases. The compound 2-Chloro-1H-imidazo[4,5-b]pyridine serves as a crucial synthetic intermediate for the generation of a diverse library of potent and selective kinase inhibitors. While this compound itself is not typically a potent kinase inhibitor, its derivatives have demonstrated significant inhibitory activity against several key kinases implicated in cancer and inflammatory diseases. These include, but are not limited to, Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), Receptor-Interacting Protein Kinase 2 (RIPK2), and Transforming growth factor-β-activated kinase 1 (TAK1).
These application notes provide an overview of the utility of the this compound scaffold in kinase inhibitor discovery, along with detailed protocols for evaluating the activity of its derivatives.
Data Presentation
The following tables summarize the kinase inhibitory and antiproliferative activities of representative 1H-imidazo[4,5-b]pyridine derivatives, for which this compound is a common precursor.
Table 1: Biochemical Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | Inhibition Metric | Value | Reference |
| Compound 31 | Aurora-A | IC50 | 0.042 µM | [1] |
| Aurora-B | IC50 | 0.198 µM | [1] | |
| Aurora-C | IC50 | 0.227 µM | [1] | |
| Compound 51 (CCT137690) | Aurora-A | IC50 | 0.015 µM | [2] |
| Aurora-B | IC50 | 0.025 µM | [2] | |
| Aurora-C | IC50 | 0.019 µM | [2] | |
| Compound 27e (CCT241736) | Aurora-A | Kd | 7.5 nM | [3][4] |
| Aurora-B | Kd | 48 nM | [3][4] | |
| FLT3 (wild-type) | Kd | 6.2 nM | [3][4] | |
| FLT3-ITD | Kd | 38 nM | [3][4] | |
| FLT3-D835Y | Kd | 14 nM | [3][4] | |
| Compound 3f | COX-1 | IC50 | 21.8 µmol/L | [5] |
| COX-2 | IC50 | 9.2 µmol/L | [5] |
Table 2: Cellular Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cell Line | Assay | Metric | Value (µM) | Reference |
| Compound 13 | Capan-1 (Pancreatic) | Antiproliferative | IC50 | 1.50 | [6] |
| HL-60 (Leukemia) | Antiproliferative | IC50 | 1.87 | [6] | |
| Z-132 (Lymphoma) | Antiproliferative | IC50 | 1.87 | [6] | |
| Compound 19 | Capan-1 (Pancreatic) | Antiproliferative | IC50 | 1.45 | [6] |
| LN-229 (Glioblastoma) | Antiproliferative | IC50 | 1.90 | [6] | |
| DND-41 (Leukemia) | Antiproliferative | IC50 | 1.90 | [6] | |
| K-562 (Leukemia) | Antiproliferative | IC50 | 1.90 | [6] | |
| Z-138 (Lymphoma) | Antiproliferative | IC50 | 1.90 | [6] | |
| Compound 10 | SW620 (Colon) | Antiproliferative | IC50 | 0.4 | [7] |
| Compound 14 | SW620 (Colon) | Antiproliferative | IC50 | 0.7 | [7] |
| Compound 27e (CCT241736) | SW620 (Colon) | Antiproliferative | GI50 | 0.283 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by imidazo[4,5-b]pyridine derivatives and general experimental workflows for their evaluation.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-1H-imidazo[4,5-b]pyridine in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-Chloro-1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, particularly in the domain of oncology. Its structural analogy to endogenous purines allows it to function as a versatile "hinge-binding" motif, making it an ideal starting point for the design of potent kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, derivatives of this compound have been extensively explored as targeted therapeutic agents. These application notes provide an overview of its utility in targeting key oncogenic kinases and detailed protocols for their evaluation.
Application Notes
The imidazo[4,5-b]pyridine core, often featuring a chlorine substituent, has been instrumental in the development of inhibitors for several important cancer-related kinase families.
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The imidazo[4,5-b]pyridine scaffold has served as a foundation for potent pan-Aurora kinase inhibitors.
A notable example led to the discovery of a compound that potently inhibits Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values in the nanomolar range.[1] Further optimization of this series resulted in dual inhibitors targeting both Aurora kinases and other oncogenic kinases like FLT3.[2][3]
Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately 20-35% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3]
Optimization of an imidazo[4,5-b]pyridine-based Aurora kinase inhibitor series led to the identification of a potent dual FLT3/Aurora kinase inhibitor. This compound, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , demonstrated high affinity for both wild-type and mutant forms of FLT3, making it a promising preclinical candidate for AML treatment.[2][3]
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and is a promising strategy for treating various cancers.
Newly designed and synthesized imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, which was attributed to their potent inhibition of CDK9.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative imidazo[4,5-b]pyridine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | Inhibition Value | Unit | Reference |
| Compound 31¹ | Aurora-A | IC50 = 0.042 | µM | [1] |
| Aurora-B | IC50 = 0.198 | µM | [1] | |
| Aurora-C | IC50 = 0.227 | µM | [1] | |
| Compound 27e² | Aurora-A | Kd = 7.5 | nM | [2][3] |
| Aurora-B | Kd = 48 | nM | [2][3] | |
| FLT3 (wild-type) | Kd = 6.2 | nM | [2][3] | |
| FLT3-ITD (mutant) | Kd = 38 | nM | [2][3] | |
| FLT3(D835Y) (mutant) | Kd = 14 | nM | [2][3] | |
| Various Derivatives | CDK9 | IC50 = 0.63 - 1.32 | µM | [4] |
¹2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide ²6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine
Table 2: Anticancer Activity in Cell Lines
| Compound Series | Cell Line | Cancer Type | Inhibition Value | Unit | Reference |
| CDK9 Inhibitors | MCF-7 | Breast Cancer | Significant Activity | N/A | [4] |
| HCT116 | Colon Cancer | Significant Activity | N/A | [4] | |
| 2,3-diaryl derivatives | K562 | Leukemia | Moderate Activity | N/A | [5] |
| MCF-7 | Breast Cancer | Moderate Activity | N/A | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 2,7-disubstituted-6-chloro-3H-imidazo[4,5-b]pyridines
This protocol outlines a common synthetic route for creating a library of imidazo[4,5-b]pyridine derivatives, which is crucial for structure-activity relationship (SAR) studies.
Materials:
-
Substituted 2,3-diaminopyridine precursor
-
Aryl or heteroaryl aldehydes
-
Oxidizing agent (e.g., nitrobenzene or air)
-
Solvent (e.g., DMF, EtOH)
-
Catalyst (if required)
Procedure:
-
Condensation: Dissolve the substituted 2,3-diaminopyridine precursor in a suitable solvent like DMF or ethanol.
-
Aldehyde Addition: Add the desired aryl or heteroaryl aldehyde to the solution. The aldehyde will react with the two amino groups of the pyridine.
-
Cyclization: Heat the reaction mixture in the presence of an oxidizing agent. This step facilitates the oxidative cyclization to form the imidazole ring fused to the pyridine core.[6]
-
Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and purify the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization to yield the desired 2-substituted-imidazo[4,5-b]pyridine.
-
Further Modification (e.g., N-alkylation): The core can be further modified. For instance, alkylation at the nitrogen positions of the imidazo[4,5-b]pyridine ring can be performed using an alkyl halide in the presence of a base like K₂CO₃ in DMF.[7]
Caption: General workflow for synthesizing imidazo[4,5-b]pyridine derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a method to determine the IC50 value of a compound against a target kinase.
Materials:
-
Recombinant purified target kinase (e.g., Aurora-A, FLT3)
-
Kinase-specific peptide substrate
-
Test compound (dissolved in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for fluorescence assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (<1%).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted test compound.
-
Enzyme Addition: Add the purified kinase to each well to initiate the reaction.
-
Initiation: Start the phosphorylation reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-based: Measure the change in fluorescence intensity, which correlates with the amount of phosphorylated substrate or ADP produced.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 3: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[8]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value.
Caption: Standard experimental workflow for an MTT cell viability assay.
Signaling Pathway Visualization
The diagram below illustrates the central roles of Aurora and FLT3 kinases in cancer cell processes and how imidazo[4,5-b]pyridine-based inhibitors can intervene.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-1H-imidazo[4,5-b]pyridine as an Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry for the development of various therapeutic agents. Its structural similarity to purine nucleosides makes it a person of interest for antiviral drug discovery. Derivatives of the imidazo[4,5-b]pyridine core have demonstrated promising activity against a range of viruses by interfering with different stages of the viral life cycle.[1] This document provides a comprehensive overview of the potential antiviral applications of this compound, including detailed experimental protocols for its evaluation and a summary of the antiviral activity of its derivatives.
Mechanism of Action
While the specific antiviral mechanism of this compound is not extensively documented, the antiviral activity of its derivatives suggests several potential targets within the viral replication cycle.[1] Imidazopyridine compounds have been reported to inhibit viral replication through various mechanisms, including the inhibition of viral polymerases, proteases, and entry/fusion processes.[2] For instance, some derivatives of related pyridine-containing heterocycles have been shown to inhibit viral RNA-dependent RNA polymerase, a key enzyme in the replication of many RNA viruses.[3] Others interfere with viral entry into host cells or inhibit viral maturation.[2][4] Further research is necessary to elucidate the precise mechanism of action of this compound.
A general understanding of the viral life cycle and potential points of inhibition is crucial for designing experiments to evaluate novel antiviral compounds.
References
- 1. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. Cytotoxicity assay [bio-protocol.org]
Application Notes and Protocols: One-Pot Synthesis of Imidazo[4,5-b]pyridine Derivatives from 2-Chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a highly efficient and environmentally friendly one-pot synthesis of diverse imidazo[4,5-b]pyridine derivatives starting from 2-chloro-3-nitropyridine. The methodology involves a tandem sequence of SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation. This approach offers significant advantages, including excellent yields, a single chromatographic purification step, and the use of a green solvent system.[1][2]
Introduction
Imidazo[4,5-b]pyridines are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their structural similarity to purines and their broad spectrum of biological activities.[3] They have been investigated for their potential as anticancer, antiviral, and cardiotonic agents, among other therapeutic applications.[2] Traditional multi-step syntheses of these scaffolds are often time-consuming and may produce significant waste. The one-pot methodology presented here provides a streamlined and sustainable alternative for the rapid construction of a library of functionalized imidazo[4,5-b]pyridine derivatives, which is highly valuable for drug discovery and development programs.
Reaction Scheme
A general overview of the one-pot synthesis is presented below. The process begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with a primary amine. This is followed by the reduction of the nitro group and subsequent condensation with an aldehyde to yield the final imidazo[4,5-b]pyridine product.
Caption: General reaction scheme for the one-pot synthesis.
Experimental Protocols
General Procedure for the One-Pot Synthesis
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O-IPA (5 mL), add a primary amine (1 equivalent).
-
Stir the mixture for 5 minutes at room temperature.
-
Heat the reaction mixture to 80°C for 2 hours to form the N-substituted intermediate.[1]
-
To the same reaction vessel, add Zn dust (1 equivalent) and concentrated HCl (0.5 equivalents).
-
Continue stirring at 80°C for an additional 45 minutes to facilitate the reduction of the nitro group.[1][2]
-
Following the reduction, add an aldehyde (1 equivalent) to the reaction mixture.
-
Continue heating at 80°C for 2-3 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[4,5-b]pyridine derivative.
Data Presentation
The following table summarizes the yields of various imidazo[4,5-b]pyridine derivatives synthesized using the one-pot protocol.
| Entry | Primary Amine (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Propylamine | Benzaldehyde | 2-Phenyl-3-propyl-3H-imidazo[4,5-b]pyridine | 92 |
| 2 | Propylamine | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 90 |
| 3 | Propylamine | 2-Bromobenzaldehyde | 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | 85 |
| 4 | Butylamine | 4-Methylbenzaldehyde | 3-Butyl-2-(p-tolyl)-3H-imidazo[4,5-b]pyridine | 94 |
| 5 | Butylamine | Benzo[d][1][3]dioxole-5-carbaldehyde | 2-(Benzo[d][1][3]dioxol-5-yl)-3-butyl-3H-imidazo[4,5-b]pyridine | 88 |
| 6 | 3-Methoxypropylamine | Benzaldehyde | 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | 95 |
| 7 | 3-Methoxypropylamine | 5-Nitrofuran-2-carbaldehyde | 3-(3-Methoxypropyl)-2-(5-nitrofuran-2-yl)-3H-imidazo[4,5-b]pyridine | 86 |
| 8 | 2-(Cyclohex-1-en-1-yl)ethan-1-amine | Furan-2-carbaldehyde | 3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine | 89 |
Detailed Workflow
The experimental workflow from starting materials to the purified product is depicted in the following diagram.
Caption: Experimental workflow for the one-pot synthesis.
Reaction Mechanism
The one-pot synthesis proceeds through a three-step mechanism:
-
SNAr Reaction: The primary amine acts as a nucleophile, attacking the carbon bearing the chlorine atom on the pyridine ring, leading to the substitution of chlorine.
-
Nitro Reduction: The nitro group of the intermediate is reduced to an amino group by zinc dust in an acidic medium.
-
Condensation and Cyclization: The resulting diamine undergoes condensation with the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to form the final imidazo[4,5-b]pyridine ring system.
Caption: Proposed reaction mechanism pathway.
Conclusion
The described one-pot synthesis protocol offers a robust and efficient method for the preparation of a wide array of imidazo[4,5-b]pyridine derivatives. The use of an environmentally benign solvent system, high yields, and operational simplicity make this procedure highly attractive for applications in medicinal chemistry and drug discovery for the generation of compound libraries for biological screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-b]pyridines
Introduction
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, represent a privileged scaffold in medicinal chemistry due to their structural similarity to endogenous purines.[1][2] This structural motif is present in a variety of compounds with diverse pharmacological activities, including potential anticancer agents and kinase inhibitors.[3] Solid-phase synthesis offers a robust and efficient platform for the generation of libraries of structurally diverse imidazo[4,5-b]pyridines, facilitating structure-activity relationship (SAR) studies in drug discovery.[2][4]
This application note details a validated solid-phase synthesis protocol for the preparation of trisubstituted imidazo[4,5-b]pyridines. The described methodology allows for the introduction of diversity at three positions of the heterocyclic core, making it highly amenable to combinatorial library synthesis. The strategy is based on the initial attachment of an amine to a solid support, followed by a sequence of reactions including nucleophilic aromatic substitution, nitro group reduction, and cyclizative cleavage.
Principle of the Method
The solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines commences with an amine-functionalized resin. The key building block, 2,4-dichloro-3-nitropyridine, is then introduced. A subsequent nucleophilic aromatic substitution reaction with a primary amine at the 4-position of the pyridine ring is performed, followed by the reduction of the nitro group to an amine. The synthesis culminates in an acid-catalyzed cyclization with an aldehyde, which also facilitates the cleavage of the final product from the solid support. This multi-step process is depicted in the workflow diagram below.
Caption: Workflow for the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines.
Experimental Protocols
Materials and Reagents
-
Rink Amide resin (100-200 mesh, ~0.6 mmol/g loading)
-
2,4-dichloro-3-nitropyridine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Primary amines (e.g., n-pentylamine)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Aldehydes (e.g., furfural, 4-methoxybenzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Protocol 1: Synthesis of the Resin-Bound Precursor
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Arylation: To the swollen and deprotected resin, add a solution of 2,4-dichloro-3-nitropyridine (5 eq.) and DIPEA (10 eq.) in DMF. Shake the reaction mixture at room temperature for 16 hours. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Nucleophilic Aromatic Substitution: To the resin-bound chloronitropyridine, add a solution of a primary amine (10 eq.) in DMF. Shake the reaction mixture at 50°C for 16 hours. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Nitro Group Reduction: Suspend the resin in a solution of SnCl₂·2H₂O (10 eq.) in DMF. Shake the mixture at room temperature for 16 hours. Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
Protocol 2: Cyclization and Cleavage
-
Resin Preparation: Wash the resin-bound triaminopyridine from Protocol 1 with DCM (3x) and dry under vacuum.
-
Cyclization/Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Reaction: To the resin, add a solution of the desired aldehyde (10 eq.) in the cleavage cocktail. Shake the mixture at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to yield the desired trisubstituted imidazo[4,5-b]pyridine.
Data Presentation
The following table summarizes the yields and purities of representative trisubstituted imidazo[4,5-b]pyridines synthesized using the described solid-phase protocol.
| Compound ID | R1 (from Amine) | R2 (from Aldehyde) | Overall Yield (%) | Purity (%) |
| 1 | n-Pentyl | Furyl | 35 | >95 |
| 2 | n-Pentyl | 4-Methoxyphenyl | 42 | >95 |
| 3 | Cyclopentyl | Furyl | 38 | >95 |
| 4 | Cyclopentyl | 4-Methoxyphenyl | 45 | >95 |
| 5 | Thiophen-2-ylethyl | Acetaldehyde | 30 | >95 |
Discussion
The described solid-phase synthesis method provides an efficient and versatile route for the preparation of trisubstituted imidazo[4,5-b]pyridines.[2][5] The use of a solid support simplifies the purification of intermediates, as excess reagents and byproducts are removed by simple filtration and washing steps. The final cleavage and cyclization step is performed concurrently, streamlining the overall process.
The versatility of this method is demonstrated by the ability to introduce a wide variety of substituents through the use of diverse commercially available primary amines and aldehydes.[2] This enables the rapid generation of chemical libraries for high-throughput screening in drug discovery programs. The yields and purities of the final products are generally good, making this a reliable method for the synthesis of these important heterocyclic compounds.
Conclusion
This application note provides a detailed protocol for the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines. The methodology is robust, efficient, and amenable to combinatorial library synthesis, making it a valuable tool for researchers in medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Developing Dual FLT3/Aurora Kinase Inhibitors from the Imidazo[4,5-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold has emerged as a promising starting point for the development of potent dual inhibitors targeting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. This dual inhibition strategy is particularly relevant for the treatment of Acute Myeloid Leukemia (AML), where aberrant FLT3 signaling is a common driver of the disease, and Aurora kinases are key regulators of mitosis, often overexpressed in cancer cells.[1][2][3][4] Constitutive activation of FLT3, frequently caused by internal tandem duplication (FLT3-ITD) mutations, is a significant contributor to AML pathogenesis and is associated with a poor prognosis.[1][2][3] The development of dual FLT3/Aurora inhibitors aims to provide a more effective therapeutic approach by simultaneously targeting cell proliferation and survival pathways.
These application notes provide an overview of the key findings, present quantitative data for representative compounds, and offer detailed protocols for the evaluation of imidazo[4,5-b]pyridine-based inhibitors.
Key Compounds and Structure-Activity Relationship (SAR)
Medicinal chemistry efforts have led to the identification of several potent imidazo[4,5-b]pyridine derivatives. Lead optimization studies have focused on modifying substituents at various positions of the scaffold to enhance potency, selectivity, and pharmacokinetic properties. For instance, derivatization at the C7-position of the imidazo[4,5-b]pyridine core has been a key strategy in developing highly selective Aurora A inhibitors.[5][6]
One notable example is the preclinical development candidate CCT241736 (also referred to as 27e) , a potent dual inhibitor of both FLT3 and Aurora kinases.[1][3][4] This compound demonstrates the successful optimization of the imidazo[4,5-b]pyridine scaffold to achieve a desirable dual-targeting profile.
Quantitative Data Summary
The following table summarizes the in vitro potency of selected imidazo[4,5-b]pyridine derivatives against FLT3 and Aurora kinases.
| Compound | Target | Potency (IC50/Kd) | Cell Line | Potency (GI50) |
| 28c | Aurora A | IC50 = 0.067 µM | HCT116 | GI50 = 2.30 µM |
| Aurora B | IC50 = 12.71 µM | MV4-11 | GI50 = 0.299 µM | |
| FLT3 | IC50 = 0.162 µM | |||
| 31 | Aurora A | IC50 = 0.042 µM | ||
| Aurora B | IC50 = 0.198 µM | |||
| Aurora C | IC50 = 0.227 µM | |||
| 40f | Aurora A | IC50 = 0.015 µM | ||
| Aurora B | IC50 = 3.05 µM | |||
| 51 (CCT137690) | Aurora A | IC50 = 0.015 µM | ||
| Aurora B | IC50 = 0.025 µM | |||
| Aurora C | IC50 = 0.019 µM | |||
| CCT241736 (27e) | Aurora A | Kd = 7.5 nM | MV4-11 | |
| Aurora B | Kd = 48 nM | |||
| FLT3 | Kd = 6.2 nM | |||
| FLT3-ITD | Kd = 38 nM | |||
| FLT3(D835Y) | Kd = 14 nM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for the evaluation of imidazo[4,5-b]pyridine-based inhibitors.
Caption: FLT3 Signaling Pathway and Inhibition.
Caption: Aurora Kinase Function and Inhibition.
Caption: Drug Discovery Workflow.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (FLT3 and Aurora Kinases)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 and Aurora kinases.
Materials:
-
Recombinant human FLT3, Aurora A, and Aurora B kinases
-
ATP
-
Kinase-specific substrate (e.g., a generic tyrosine kinase substrate for FLT3, and a specific peptide substrate for Aurora kinases)
-
Test compounds (imidazo[4,5-b]pyridine derivatives) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate. Include controls for no enzyme, no compound (DMSO only), and a known inhibitor.
-
Add the kinase and substrate mixture to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation Assay (AML Cell Lines)
This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of a test compound in AML cell lines, such as MV4-11 (FLT3-ITD positive).
Materials:
-
MV4-11 or other suitable AML cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Add the diluted compounds to the appropriate wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the GI50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3: Western Blot for Target Modulation
This protocol is to assess the ability of a test compound to inhibit the phosphorylation of FLT3 and its downstream targets (e.g., STAT5) in AML cells.
Materials:
-
MV4-11 cells
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MV4-11 cells and grow until they reach approximately 80% confluency.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA Protein Assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation. Use total protein or a housekeeping protein like GAPDH for normalization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound derivatives?
A common and versatile starting material is 2-chloro-3-nitropyridine. This compound allows for a tandem, one-pot synthesis of various functionalized imidazo[4,5-b]pyridines.[1] The synthesis involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by the reduction of the nitro group, and subsequent heteroannulation with an aldehyde.[1]
Q2: What are the key steps in the synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine from 2-chloro-3-nitropyridine?
The synthesis is typically a one-pot, three-step process:[1]
-
SNAr Reaction: 2-chloro-3-nitropyridine is reacted with a primary amine.
-
Nitro Group Reduction: The resulting N-substituted product's nitro group is reduced to an amine, commonly using a reducing agent like zinc dust in the presence of an acid.[1]
-
Condensation/Cyclization: The in-situ formed N-substituted pyridine-2,3-diamine is then condensed with an aldehyde to form the final imidazo[4,5-b]pyridine derivative.[1]
Q3: Can 2,3-diaminopyridine be used as a starting material?
Yes, 2,3-diaminopyridine is another common precursor. It can be reacted with various reagents like aldehydes or carboxylic acids (or their equivalents) to form the imidazole ring.[2] For instance, the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions can yield 1H-imidazo[4,5-b]pyridine derivatives through an air-oxidative cyclocondensation.[2]
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction is not proceeding to completion, resulting in a low yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Consider increasing the reaction time or temperature to ensure the reaction goes to completion. For condensation reactions, refluxing in a suitable solvent is a common strategy.[3] |
| Sub-optimal pH | The reaction pH can be critical. For condensations with carboxylic acids, acidic conditions are generally required. If using an orthoester, a catalytic amount of acid may be beneficial.[3] |
| Inefficient Water Removal | The condensation reaction releases water, which can inhibit the reaction equilibrium. If running the reaction at high temperatures, consider using a Dean-Stark trap. Alternatively, a compatible drying agent can be used.[3] |
| Incomplete Cyclization | Incomplete cyclization can lead to the isolation of stable intermediates. Increasing the reaction temperature or switching to a higher-boiling solvent might be necessary to provide sufficient thermal energy for the cyclization to occur.[3] |
| Purification Losses | Significant product loss can occur during workup and purification. Optimize extraction and chromatography conditions for your specific derivative to minimize these losses.[3] |
Formation of Side Products
Issue: The reaction is producing significant amounts of unintended side products.
| Possible Cause | Suggested Solution |
| N-oxide Formation | The pyridine nitrogen is susceptible to oxidation, especially under oxidative conditions. If using an oxidizing agent, carefully control its stoichiometry and consider using a milder oxidant. Lowering the reaction temperature and time can also help minimize N-oxide formation.[3] |
| Formation of Multiple Regioisomers during N-alkylation | The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms (N1, N3, and N4) that can be alkylated. The regioselectivity is highly dependent on the reaction conditions. To control the outcome, it is crucial to carefully select the base, solvent, and temperature.[3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine[1]
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O-IPA (5 mL), add the primary amine (1 equivalent).
-
Stir the mixture for 5 minutes at room temperature, then heat at 80 °C for 2 hours. Monitor the formation of the intermediate by TLC.
-
After the initial reaction is complete, add Zn dust (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction mixture.
-
Heat the mixture for 45 minutes at 80 °C to obtain the diamine derivative.
-
Finally, add the substituted aldehyde (1 equivalent) to the reaction mixture and stir at 80 °C for 10-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize with a saturated NaHCO₃ solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridines
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NH₄Cl | - | Room Temp | - | 82 |
| 2 | NH₄Cl | - | 60 | 8 | - |
| 3 | NH₄Cl (MW) | - | - | 0.5 | 89 |
Data extracted from a study on the synthesis of Imidazo[1,2-a]pyridines and may require optimization for this compound derivatives.[4]
Visual Guides
Caption: One-pot synthesis workflow for 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.
Caption: Troubleshooting logic for low product yield in imidazo[4,5-b]pyridine synthesis.
References
Technical Support Center: Purification of 2-Chloro-1H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1H-imidazo[4,5-b]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - Compound is too polar and is sticking to the silica gel. - Incorrect solvent system used for elution. - Compound is unstable on silica gel. | - Switch to a less polar stationary phase like alumina. - Gradually increase the polarity of the eluent. A common gradient is from hexane to ethyl acetate. [1]- Consider using a different purification technique such as recrystallization. |
| Product is Contaminated with Starting Materials | - Incomplete reaction. - Co-elution of product and starting materials during chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the solvent system for column chromatography to achieve better separation.[2] |
| Presence of Colored Impurities | - Formation of degradation products. - Residual catalysts or reagents from the synthesis. | - Treat the crude product with activated charcoal before further purification. - Ensure complete removal of catalysts and reagents through appropriate work-up procedures. |
| Difficulty in Recrystallization | - Inappropriate solvent choice. - Product is an oil or has a low melting point. - Presence of impurities that inhibit crystal formation. | - Screen a variety of solvents with different polarities. - Attempt a multi-solvent recrystallization. - Purify the crude product by column chromatography first to remove impurities. |
| Broad or Tailing Peaks in HPLC Analysis | - Poor solubility of the compound in the mobile phase. - Interaction of the compound with residual silanol groups on the column. - Column overloading. | - Adjust the mobile phase composition, for example by changing the acetonitrile/water ratio. [3]- Use a column with low silanol activity or add a competing base to the mobile phase. [3]- Inject a smaller amount of the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for the purification of this compound and its derivatives is column chromatography on silica gel.[1] This technique separates compounds based on their polarity.[2]
Q2: What are some suitable solvent systems for column chromatography of this compound?
A2: A common approach is to use a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.[1] The exact ratio will depend on the specific impurities present and should be determined by preliminary TLC analysis.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a viable purification method, provided a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at room temperature. The choice of solvent is critical and may require some experimentation.
Q4: My purified product still shows impurities by NMR. What should I do?
A4: If impurities persist after initial purification, a secondary purification step may be necessary. This could involve repeating the column chromatography with a different solvent system or a different stationary phase (e.g., alumina). Alternatively, preparative HPLC could be employed for higher purity.
Q5: How can I remove residual palladium catalyst from my product?
A5: If a palladium-catalyzed reaction was used for synthesis, specific methods for palladium removal may be required.[4] These can include treatment with a scavenger resin or washing with a solution that can complex with the metal, such as aqueous solutions of thiourea or cysteine.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed.[5] Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane). Gradually increase the polarity by adding more ethyl acetate to the eluent.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
Objective: To purify this compound by recrystallization.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, and flask)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A workflow diagram for selecting a suitable purification technique.
Caption: A logic diagram for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
troubleshooting common side reactions in imidazo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?
A1: The most prevalent methods involve the condensation of 2,3-diaminopyridine with various carbonyl compounds such as carboxylic acids, aldehydes, or their derivatives.[1] These reactions are typically conducted under acidic conditions or at elevated temperatures. An alternative approach is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, followed by an in situ cyclization.[1]
Q2: Why is the formation of regioisomers a significant issue in imidazo[4,5-b]pyridine synthesis, particularly during N-alkylation?
A2: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms (N1, N3, and N4) that can be alkylated, leading to the formation of a mixture of regioisomers.[2] The unsymmetrical nature of the 2,3-diaminopyridine precursor can also lead to different positional isomers.[1] These isomers often exhibit very similar physical and chemical properties, which makes their separation challenging.[1] The ratio of the resulting isomers is highly dependent on the reaction conditions, including the choice of base and solvent.[2]
Q3: How can I confirm the structure of the separated regioisomers?
A3: A combination of spectroscopic techniques is crucial for the unambiguous determination of the structures of regioisomers. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for a definitive assignment of N-substituted regioisomers.[1][3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. For condensations involving aldehydes, the use of a mild oxidizing agent can facilitate the final aromatization step, as air oxidation can be slow.[1][2] |
| Sub-optimal pH | The reaction pH is critical. Condensations with carboxylic acids generally require acidic conditions. If using a carboxylic acid equivalent like an orthoester, a catalytic amount of acid can be beneficial.[2] |
| Inefficient Water Removal | The condensation reaction produces water, which can inhibit the reaction equilibrium. For high-temperature reactions, a Dean-Stark trap is effective for water removal. In other setups, a compatible drying agent can be used.[2] |
| Degradation of Starting Materials or Product | Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.[1] |
| Purification Losses | Significant product loss can occur during workup and purification. Optimize extraction and chromatography conditions for your specific derivative. Consider recrystallization from a suitable solvent to improve yield and purity.[1][2] |
Issue 2: Formation of Multiple Regioisomers during N-Alkylation
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol | The choice of base and solvent system significantly influences the regioselectivity. Screen different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF, Dioxane) to find the optimal conditions for your desired isomer. Nonpolar solvents under basic conditions may favor alkylation at the N3 position.[2] |
| Steric Hindrance | The steric bulk of the reactants can influence the regiochemical outcome. Modifying the substituents on the starting materials may direct the reaction towards the desired isomer.[1] |
Issue 3: Incomplete Cyclization to the Imidazo[4,5-b]pyridine Core
| Possible Cause | Suggested Solution |
| Stable Intermediate Formation | Incomplete cyclization can lead to the isolation of a stable intermediate. Increasing the reaction temperature or switching to a higher-boiling solvent may be necessary to provide sufficient thermal energy to drive the reaction to completion. Refluxing in a suitable solvent is a common and effective strategy.[2] |
| Presence of Water | As cyclization is a condensation reaction that eliminates a molecule of water, ensuring its removal can help drive the equilibrium towards the final product.[2] |
Issue 4: Formation of N-Oxide Impurities
| Possible Cause | Suggested Solution |
| Oxidation of Pyridine Nitrogen | The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, especially when using oxidative conditions or certain reagents.[2] |
| Prevention | Carefully control the strength and stoichiometry of any oxidizing agents used in the synthesis. Using milder oxidants or carefully controlling reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[2] |
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Product Yield in a Multicomponent Synthesis of 2-Aminopyridines (a precursor to Imidazo[4,5-b]pyridines) [1]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | Optimized Yield |
Table 2: Example Yields for the Synthesis of 2-phenyl-4-azabenzimidazoles (Imidazo[4,5-b]pyridines) [1]
| Compound | Yield (%) |
| 14a | 75 |
| 14c | 89 |
| 14d | 82 |
| 14e | 61 |
| 14f | 78 |
| 14g | 85 |
| 14h | 80 |
Table 3: Optimization of Suzuki Coupling Conditions for the Synthesis of 6-bromo-2-phenylimidazo[4,5-b]pyridine [4]
| Entry | Catalyst | Base | Solvent | Heating | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (4:1) | Conventional | 48 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Toluene:Ethanol (4:1) | Conventional | 55 |
| 3 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene:Ethanol (4:1) | Conventional | 45 |
| 4 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Conventional | 30 |
| 5 | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (4:1) | Microwave | 63 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6H-imidazo[4,5-b]pyridines (Phillips-Ladenburg Synthesis)[1]
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 eq).
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6H-imidazo[4,5-b]pyridine.
Protocol 2: General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines[2][5]
-
To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).
-
Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the Phillips-Ladenburg synthesis of imidazo[4,5-b]pyridines.
Caption: A logical workflow for troubleshooting common issues in imidazo[4,5-b]pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in 2-Chloro-1H-imidazo[4,5-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine. Our goal is to help you identify and minimize byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and practical synthetic pathway involves a two-step process:
-
Cyclization: Reaction of 2,3-diaminopyridine with a carbonyl source, such as urea or a phosgene equivalent, to form the intermediate 1H-imidazo[4,5-b]pyridin-2(3H)-one.
-
Chlorination: Subsequent treatment of the intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: What are the major byproducts I should be aware of during this synthesis?
A2: Byproducts can arise in both steps of the synthesis. Key byproducts include:
-
Unreacted Starting Material: Incomplete reaction in either step can leave residual 2,3-diaminopyridine or 1H-imidazo[4,5-b]pyridin-2(3H)-one.
-
Over-chlorinated Products: During the chlorination step, the pyridine ring can also be chlorinated, leading to dichlorinated isomers.
-
Hydrolysis Product: The desired this compound is susceptible to hydrolysis, especially during workup, which reverts it to 1H-imidazo[4,5-b]pyridin-2(3H)-one.[1]
-
Phosphorous Byproducts: The use of POCl₃ can result in the formation of pyrophosphates and other inorganic phosphorus compounds that may complicate purification.
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture, allowing for the determination of the relative percentages of starting materials, product, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and the identification of major impurities after isolation.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Issue 1: Low Yield of 1H-imidazo[4,5-b]pyridin-2(3H)-one (Cyclization Step)
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Low conversion of 2,3-diaminopyridine | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches the appropriate temperature (typically a melt fusion with urea) and monitor by TLC until the starting material is consumed. |
| Sub-optimal stoichiometry of reagents. | Use a slight excess of urea to ensure complete reaction of the diamine. | |
| Formation of dark, insoluble material | Polymerization or degradation of starting materials at high temperatures. | Control the heating rate and final temperature carefully. Consider using a high-boiling solvent to maintain a consistent temperature. |
Issue 2: Low Yield or Purity in the Chlorination of 1H-imidazo[4,5-b]pyridin-2(3H)-one
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Product reverts to starting material upon workup | Hydrolysis of the 2-chloro product during the aqueous workup.[1] | Evaporate excess POCl₃ under reduced pressure before workup.[1] Quench the reaction mixture by pouring it onto crushed ice and a weak base like sodium bicarbonate, rather than a strong base.[1] Extract the product quickly with an organic solvent. |
| Presence of multiple chlorinated species | Over-chlorination due to harsh reaction conditions. | Reduce the reaction temperature and/or reaction time. Use a smaller excess of POCl₃. The addition of a base like pyridine can sometimes moderate the reaction. |
| Incomplete reaction | Insufficient reactivity of the chlorinating agent. | Ensure the POCl₃ is fresh and has not been decomposed by moisture. Consider the addition of a catalyst such as PCl₅ in small amounts. |
| Difficult purification from inorganic salts | Formation of inorganic phosphorus byproducts from the decomposition of POCl₃. | After quenching, allow the mixture to stir to fully hydrolyze all phosphorus species before filtration. Washing the crude product with cold water can help remove these salts. |
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Suggested Analytical Method |
| 2,3-Diaminopyridine | Unreacted starting material | 109.13 | HPLC, GC-MS |
| 1H-Imidazo[4,5-b]pyridin-2(3H)-one | Incomplete chlorination or hydrolysis of product | 135.12 | HPLC, LC-MS |
| Dichloro-1H-imidazo[4,5-b]pyridine isomers | Over-chlorination | 188.00 | HPLC, LC-MS, NMR |
Experimental Protocols
Protocol 1: Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one
-
Reagents: 2,3-Diaminopyridine and urea.
-
Procedure:
-
Combine 2,3-diaminopyridine and urea in a 1:1.2 molar ratio in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 180-200 °C. The mixture will melt, and ammonia will be evolved.
-
Maintain the temperature for 2-3 hours or until TLC analysis indicates the complete consumption of the 2,3-diaminopyridine.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude 1H-imidazo[4,5-b]pyridin-2(3H)-one.
-
Recrystallize the crude product from water or ethanol to obtain the purified intermediate.
-
Protocol 2: Synthesis of this compound
-
Reagents: 1H-Imidazo[4,5-b]pyridin-2(3H)-one, phosphorus oxychloride (POCl₃).
-
Procedure:
-
To a round-bottom flask, add 1H-imidazo[4,5-b]pyridin-2(3H)-one and an excess of phosphorus oxychloride (typically 5-10 equivalents).
-
Heat the mixture to reflux (around 110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully remove the excess POCl₃ under reduced pressure.[1]
-
Allow the reaction mixture to cool to room temperature, then slowly and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a solid or saturated aqueous solution of a weak base such as sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 3: HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
References
improving yield and purity of 2-Chloro-1H-imidazo[4,5-b]pyridine reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-1H-imidazo[4,5-b]pyridine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies include:
-
Cyclization of Diaminopyridines: Reacting 2,3-diaminopyridine with a phosgene equivalent or cyanogen bromide followed by chlorination.
-
Tandem Reaction from 2-Chloro-3-nitropyridine: A multi-step, one-pot synthesis involving nucleophilic substitution of the chloro group, reduction of the nitro group to an amine, and subsequent cyclization.[1][2]
-
Chlorination of the Hydroxy Analog: Treatment of 1H-imidazo[4,5-b]pyridin-2(3H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
-
Palladium-Catalyzed Amidation: A method involving the coupling of 2-chloro-3-aminopyridines with primary amides, followed by in-situ cyclization.[5][6]
Q2: Which chlorinating agents are most effective for converting the hydroxy precursor to the chloro-derivative?
A2: Phosphorus oxychloride (POCl₃) is the most commonly used and effective chlorinating agent for converting 2-hydroxy-aza-arenes, including the pyridone tautomer of the precursor, to their chloro derivatives.[3][4][7] Solvent-free reactions using equimolar amounts of POCl₃ in a sealed reactor at high temperatures (e.g., 140°C) have been shown to be efficient and high-yielding.[3][8]
Q3: How can I monitor the reaction progress effectively?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.[9]
Troubleshooting Guide
Low or No Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I address them?
A4: Low yield is a common issue that can stem from several factors. Systematically investigate the following possibilities.
-
Incomplete Cyclization: The formation of the imidazole ring may not be going to completion.
-
Solution: For condensation reactions that eliminate water, ensure its effective removal using a Dean-Stark trap or by running the reaction at a higher temperature.[10] If using a method involving reductive cyclization, ensure the reducing agent (e.g., SnCl₂, Zn) is active and used in the correct stoichiometry.[1][11]
-
-
Sub-optimal Temperature: The reaction may require more thermal energy.
-
Degradation of Starting Material or Product: The reactants or product may be unstable under the reaction conditions.
-
Solution: Check the stability of your starting materials. If the product is degrading, consider reducing the reaction time or temperature once the starting material is consumed (as monitored by TLC). Ensure a dry, inert atmosphere (e.g., nitrogen or argon) if any reagents are sensitive to air or moisture.
-
-
Inefficient Reagents: The quality of reagents, especially the chlorinating agent or catalysts, can significantly impact the yield.
-
Solution: Use freshly opened or purified reagents. For instance, POCl₃ can hydrolyze over time. If using a palladium-catalyzed reaction, ensure the catalyst and ligands are not deactivated.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Low Purity and Side Reactions
Q5: My crude product is very impure. What are the common side products and how can I minimize them?
A5: Impurities often arise from competing side reactions or incomplete reactions.
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if oxidative conditions are used during any step of the synthesis.[10]
-
Prevention: If an oxidative step is necessary, use mild oxidants and carefully control the stoichiometry and temperature. Avoid unnecessarily exposing the reaction to air at high temperatures for extended periods.[10]
-
-
Over-chlorination: In reactions involving chlorinating agents like POCl₃, di- or tri-chlorinated species can sometimes form, although this is less common for this specific scaffold.
-
Incomplete Cyclization Intermediate: The acyclic intermediate prior to imidazole ring formation may persist.
-
Prevention: As with low yield issues, ensure conditions are sufficient to drive the cyclization to completion (e.g., adequate heat, removal of water).[10]
-
-
Hydrolysis of Product: During aqueous workup, the chloro group can be hydrolyzed back to the hydroxy group, especially if the solution is basic or heated.
-
Prevention: Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto crushed ice). Neutralize the solution carefully and avoid strongly basic conditions for prolonged periods.[13]
-
Q6: What is the best way to purify the final product?
A6: The choice of purification method depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is typically effective. The optimal solvent system should be determined by TLC analysis.[14]
-
-
Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization can be a highly effective method for obtaining material of very high purity.
-
Acid/Base Wash: An aqueous wash can help remove certain impurities. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic byproducts.[14]
Experimental Protocols & Data
Protocol 1: Synthesis via Chlorination of 1H-imidazo[4,5-b]pyridin-2(3H)-one
This protocol is adapted from procedures for analogous heterocyclic chlorinations.[3][12]
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.
-
Neutralization: Neutralize the acidic aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide while keeping the mixture cool in an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Table 1: Comparison of Reaction Conditions for Chlorination of Hydroxy-Heterocycles
| Starting Material | Chlorinating Agent | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxypyridine | POCl₃ (1.0 eq) | Pyridine (1.0 eq) | None | 140 | 2 | 85 | [3] |
| 4-Hydroxy-6-methyl-2-pyridone | POCl₃ (excess) | None | None | Reflux | 3 | 90 | [3] |
| Imidazo[4,5-c]pyridin-4(5H)-one | POCl₃ (excess) | None | None | 110 | 3 | 83 | [12] |
| 2-Hydroxy-3-nitropyridine | POCl₃ / PCl₅ | N,N-diethylaniline | None | 120 | 2 | 95 | N/A* |
*Data for 2-Hydroxy-3-nitropyridine is illustrative of a common substrate and conditions, specific yield may vary.
Table 2: Common Solvents for Purification
| Purification Method | Solvent System | Target Compound | Notes |
| Column Chromatography | Ethyl Acetate / Hexane (Gradient) | This compound | Good for separating non-polar impurities. |
| Column Chromatography | Methanol / Dichloromethane (Gradient) | This compound | Effective for more polar impurities. |
| Recrystallization | Ethanol or Methanol | Chlorinated Pyridines | Often provides high purity crystals.[15] |
| Recrystallization | Acetonitrile / Water | Chlorinated Pyridine Derivatives | Useful for compounds with moderate polarity.[9] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 6. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Conversion in Suzuki-Miyaura Coupling of 2-Chloro-imidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura coupling of 2-chloro-imidazoles, a crucial reaction in the synthesis of valuable pharmaceutical intermediates.
Troubleshooting Guide: Low Conversion
Low conversion is a common hurdle in the Suzuki-Miyaura coupling of 2-chloro-imidazoles. The unique electronic properties of the imidazole ring can lead to catalyst inhibition. This guide provides a systematic approach to diagnosing and resolving these issues.
dot
Caption: A workflow for troubleshooting low conversion in the Suzuki-Miyaura coupling of 2-chloro-imidazoles.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of 2-chloro-imidazoles often challenging?
A: The imidazole moiety presents unique challenges. The nitrogen atoms in the imidazole ring can act as ligands, coordinating to the palladium catalyst and leading to inhibition or deactivation. For unprotected imidazoles, the acidic N-H group can react with the base to form an imidazolide anion, which can also bind to the palladium center, forming catalytically inactive species. Furthermore, the electron-rich nature of the imidazole ring can affect the oxidative addition step of the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling.Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with a 2-chloro-imidazole?
A: A typical starting point involves a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. For challenging substrates like 2-chloro-imidazoles, more advanced catalyst systems are often necessary. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand such as IMes.[1] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄, and typical solvent systems are dioxane/water or toluene/water.Q3: My reaction is not working. How do I know if my catalyst is inactive?
A: Catalyst inactivity is a common cause of low conversion. Ensure that your palladium source and ligands are not old or degraded. It is crucial to thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. If you suspect catalyst deactivation, increasing the catalyst loading, for instance from 1-2 mol% to 5 mol%, may improve the yield.Q4: Should I protect the N-H group of my imidazole substrate?
A: While there are protocols for the successful coupling of unprotected haloimidazoles, N-H protection can be a viable strategy if you are experiencing persistent low yields or catalyst deactivation.[1] The unprotected N-H group's acidity can lead to the formation of inhibitory imidazolide-palladium complexes. N-protection (e.g., with SEM or Boc groups) can prevent this, but it adds extra steps to your synthesis. The decision often depends on the specific substrate and the overall synthetic strategy.Q5: How important is the choice of base and solvent?
A: The choice of base and solvent is critical and often interdependent. The base is necessary to activate the boronic acid for transmetalation. For imidazole substrates, a base that is too strong can lead to undesired side reactions. A systematic screening of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. The solvent system (e.g., dioxane/water, toluene/water) affects the solubility of the reagents and the catalyst's stability and activity. Ensure solvents are anhydrous (when required) and properly degassed.Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of various chloro-heterocycles, providing a comparative overview to guide your optimization efforts.
Table 1: Suzuki-Miyaura Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [1]
| Pd Source (2 mol%) | Ligand (3 mol%) | Base (2 equiv.) | Solvent System | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 18 |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 25 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 56 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 65 |
| P2 (precatalyst) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 |
Table 2: Suzuki-Miyaura Coupling of Various Chloro-Heterocycles with Arylboronic Acids [1]
| Chloro-Heterocycle | Boronic Acid | Catalyst (mol%) | Base (2 equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 3-Chloro-1H-indazole | 4-Methoxyphenylboronic acid | P2 (2.0) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 91 |
| 2-Chlorobenzimidazole | 4-Tolylboronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 88 |
| 6-Chloro-1H-indole | Phenylboronic acid | P1 (1.0) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 99 |
| 5-Chlorooxindole | 3-Tolylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chloro-4,5-dimethyl-1H-imidazole
This protocol is a general starting point and may require optimization for specific substrates.
dot
Caption: A general experimental workflow for the Suzuki-Miyaura coupling of 2-chloro-imidazoles.
Materials:
-
2-Chloro-4,5-dimethyl-1H-imidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4,5-dimethyl-1H-imidazole, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[2]
-
Add the dioxane and water via syringe.[2]
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).[2]
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Regioselective Synthesis of Imidazo[4,5-b]pyridine Isomers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-b]pyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing the imidazo[4,5-b]pyridine core?
The most prevalent synthetic route involves the condensation of 2,3-diaminopyridines with various carbonyl compounds.[1] Common reaction partners include carboxylic acids (or their equivalents like orthoesters), aldehydes, and ketones.[2] Another strategy involves starting from 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction and cyclization.[3][4]
Q2: Why is regioselectivity a major challenge in the synthesis and modification of imidazo[4,5-b]pyridines?
Regioselectivity is a significant hurdle, particularly during substitution reactions like N-alkylation.[1] The imidazo[4,5-b]pyridine scaffold, an analogue of purine, possesses multiple nitrogen atoms that can be alkylated: the two nitrogens in the imidazole ring (N1 and N3) and the nitrogen in the pyridine ring (N4).[5][6] The reaction conditions heavily influence which nitrogen atom is preferentially alkylated, often leading to a mixture of isomers that can be difficult to separate.[5][7]
Q3: What are the primary strategies for constructing the imidazo[4,5-b]pyridine skeleton?
The main strategies include:
-
Condensation Reactions: The classical approach involves condensing 2,3-diaminopyridine with carboxylic acids (like formic acid) or aldehydes under acidic or oxidative conditions.[2][8]
-
Palladium-Catalyzed Reactions: Modern methods utilize Pd-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing efficient access to derivatives with substitution at the N1 and C2 positions.[2] Suzuki cross-coupling is also used to prepare substituted derivatives.[1]
-
Tandem/One-Pot Reactions: Efficient procedures have been developed starting from 2-chloro-3-nitropyridine, involving a sequence of SNAr reaction, nitro group reduction, and cyclization in a single pot.[4]
-
Solid-Phase Synthesis: For combinatorial chemistry applications, solid-phase synthesis strategies have been developed to create libraries of trisubstituted imidazo[4,5-b]pyridines.[3]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Question: My condensation reaction between 2,3-diaminopyridine and a carboxylic acid or aldehyde is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in this condensation can stem from several factors.[5] Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Try increasing the reaction time or temperature and monitor the consumption of starting material by Thin-Layer Chromatography (TLC).[5][8]
-
Sub-optimal pH: The reaction pH is often critical. Condensations with carboxylic acids typically require acidic conditions to proceed efficiently.[5]
-
Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. If running the reaction at high temperatures, using a Dean-Stark trap to remove water can drive the reaction towards the product.[5]
-
Oxidation Requirement: When using aldehydes, oxidative conditions are often necessary for the final aromatization step to form the imidazole ring. If relying on air oxidation, the process can be slow. Consider using a mild oxidizing agent to facilitate the cyclization.[5]
-
Purification Losses: Significant product loss can occur during the workup and purification stages. Optimize your extraction, recrystallization, and chromatography conditions to minimize these losses.[5]
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers during N-Alkylation
Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I am getting a mixture of N1 and N3 isomers. How can I control the regioselectivity?
Answer: The alkylation of the imidazo[4,5-b]pyridine core is notoriously difficult to control and often yields multiple regioisomers.[5][7] The outcome is highly dependent on the reaction conditions.[5]
-
Choice of Base and Solvent: The base and solvent system plays a crucial role. Using potassium carbonate in an anhydrous polar aprotic solvent like DMF is a common method.[9]
-
Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can improve yields and may influence regioselectivity. This approach has been successfully used for alkylations with agents like allyl bromide and propargyl bromide.[5][9]
-
Steric Hindrance: The substituents on the imidazo[4,5-b]pyridine core can direct the alkylation to a specific nitrogen atom due to steric hindrance.
-
Protecting Groups: In multi-step syntheses, consider using protecting groups to block certain nitrogen atoms, directing the alkylation to the desired position, followed by a deprotection step.
Issue 3: Formation of an Unwanted N-Oxide Side Product
Question: I am observing a side product in my reaction that I suspect is an N-oxide. How can I prevent its formation?
Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, which leads to the formation of an N-oxide, particularly when using oxidative reagents.[2][5]
-
Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or reducing the amount of oxidant can minimize N-oxide formation.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen, especially if the reaction is heated for extended periods.
-
Temperature Control: Exothermic reactions or excessive heating can sometimes promote side reactions, including oxidation. Maintain careful temperature control throughout the reaction.[5]
Summary of Synthetic Methods and Yields
The following table summarizes various synthetic approaches for imidazo[4,5-b]pyridine derivatives, highlighting the diversity of achievable substitutions and typical yields.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Reference(s) |
| Condensation with Carboxylic Acid | 2,3-Diaminopyridine, Formic Acid | Formic Acid (reagent and solvent) | Good | [2][8] |
| Condensation with Aldehyde (Oxidative) | 2,3-Diaminopyridine, Aldehyde | Na₂S₂O₅ in DMSO | 55-93% | [7][10] |
| Pd-Catalyzed Amidation | 3-Alkyl/Arylamino-2-chloropyridines, Amides | Pd₂(dba)₃, Phosphine Ligand, K₃PO₄ | 51-99% | [2] |
| Tandem SNAr/Reduction/Cyclization | 2-Chloro-3-nitropyridine, Amines, Aldehydes | Zn, HCl | Good | [4] |
| N-Alkylation (Phase Transfer) | Imidazo[4,5-b]pyridine, Alkyl Halide | K₂CO₃, TBAB in DMF | 54-87% | [9] |
| Microwave-Assisted Synthesis | 5-Bromo-pyridine-2,3-diamine, Aldehydes | Microwave Irradiation | High | [10] |
Experimental Protocols
Protocol 1: Classical Synthesis of 6H-Imidazo[4,5-b]pyridine via Formic Acid Condensation [8]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminopyridine (e.g., 10.91 g, 0.1 mol).
-
Addition of Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain this temperature for 6 hours. Monitor the reaction's progress by TLC to ensure the starting material is fully consumed.
-
Workup and Neutralization: After cooling, remove the excess formic acid under reduced pressure. Dissolve the residue in a minimum amount of deionized water and carefully neutralize the solution to a pH of 7-8 with a 10% aqueous sodium hydroxide solution in an ice bath.
-
Precipitation and Filtration: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove residual salts.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Protocol 2: N-Alkylation using Phase Transfer Catalysis (PTC) [5][9]
-
Reaction Setup: To a solution of the starting imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, filter off the salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the isomeric products.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Regioselectivity challenge in N-alkylation.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Chloro-1H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-Chloro-1H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds. Its structural similarity to natural purines allows for interaction with various biological targets, leading to derivatives with potent therapeutic potential.[1][2] This guide provides an objective comparison of the biological activities of compounds derived from this scaffold, focusing on their applications as kinase inhibitors for cancer and inflammatory diseases, as well as their antimicrobial and antiproliferative properties. Supporting experimental data, detailed protocols, and pathway visualizations are provided to aid in research and development.
Inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling node in the cellular response to inflammatory stimuli, regulating both inflammatory mediator expression and cell death.[3] Its inhibition is a promising therapeutic strategy for inflammatory diseases and cancer.[4] The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent TAK1 inhibitors.
The table below compares the in vitro potency of an imidazo[4,5-b]pyridine-based inhibitor, NG25, with other well-characterized TAK1 inhibitors.
| Compound | Chemical Class | Target Kinase | IC50 (nM) | Additional Notes |
| NG25 | 1H-pyrrolo[2,3-b]pyridine | TAK1, MAP4K2 | 149 (TAK1) | A dual inhibitor also potent against MAP4K2 (IC50 = 21.7 nM).[5][6] |
| Takinib | Not specified | TAK1 | 9.5 | Potent and selective; also inhibits IRAK4 (120 nM) and IRAK1 (390 nM).[5] |
| HS-276 | Imidazo[4,5-b]pyridine derivative | TAK1 | 2.3 | Potent, highly selective, and orally bioavailable (Ki = 2.5 nM).[5] |
| 5(Z)-7-Oxozeaenol | Natural Product (Resorcylic lactone) | TAK1 | - | A natural product that effectively inhibits TAK1 activity.[4] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
TAK1 is a crucial component of the MAPKKK family that mediates signals from proinflammatory cytokines. Its activation leads to the downstream activation of NF-κB and JNK/p38 pathways, which are critical for immune responses, inflammation, and cell survival.[4][7] Inhibition of TAK1 blocks these downstream effects.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are TAB1 inhibitors and how do they work? [synapse.patsnap.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Chloro-1H-imidazo[4,5-b]pyridine Derivatives and Other Key Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides an objective comparison of two notable 2-Chloro-1H-imidazo[4,5-b]pyridine derivatives against established kinase inhibitors—Dasatinib, Ibrutinib, and the broad-spectrum inhibitor Staurosporine—supported by experimental data and detailed methodologies.
The imidazo[4,5-b]pyridine core, a bioisostere of purine, has been a focal point in medicinal chemistry for its ability to be functionalized into potent inhibitors of various kinases, playing crucial roles in cell signaling and proliferation. This comparison will focus on two derivatives that have demonstrated significant activity against Aurora and FLT3 kinases, key targets in oncology.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the inhibitory activities (IC50 and Kd values) of the selected imidazo[4,5-b]pyridine derivatives and the comparator kinase inhibitors against Aurora Kinase A, Aurora Kinase B, and FMS-like Tyrosine Kinase 3 (FLT3).
| Compound | Target Kinase | IC50 (nM) | Kd (nM) |
| Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) | Aurora A | 38 | 7.5 |
| Aurora B | - | 48 | |
| FLT3 | - | 6.2 | |
| FLT3-ITD | - | 38 | |
| FLT3 (D835Y) | - | 14 | |
| Compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) | Aurora A | 42 | - |
| Aurora B | 198 | - | |
| Aurora C | 227 | - | |
| Dasatinib | Aurora A | 30 | - |
| Aurora B | 39 | - | |
| FLT3 | Present (in mutated AML cells) | - | |
| Ibrutinib | Aurora A | >10,000 | - |
| Aurora B | >10,000 | - | |
| FLT3 (Wild-Type) | 205.8 | - | |
| FLT3-ITD | 65.65 | - | |
| Staurosporine | Aurora A | 20 | - |
| Aurora B | 80 | - | |
| FLT3 | Present | - |
Note: A hyphen (-) indicates that the data was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To understand the context of this data, it's crucial to visualize the signaling pathways these inhibitors target and the experimental workflows used to generate the data.
FLT3 Signaling Pathway and Inhibition
FLT3 signaling pathway and point of inhibition.
Aurora Kinase in Mitosis
Role of Aurora kinases in mitosis and their inhibition.
Experimental Workflow for Kinase Inhibition Assay
General workflow for a biochemical kinase inhibition assay.
Detailed Experimental Protocols
The following are generalized protocols for biochemical kinase assays, which are foundational for determining the IC50 values presented. Specific details may vary based on the kinase and detection method.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, Aurora B, FLT3)
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, AXLtide for FLT3)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup: To the wells of a 384-well plate, add the test compound, the specific kinase, and the kinase substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol. This typically involves a two-step process of depleting unused ATP and then converting the generated ADP to ATP, which is used to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Assay for Kinase Inhibition (Western Blot)
This method assesses the inhibition of a kinase within a cellular context by measuring the phosphorylation of its downstream substrates.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the test compound for a specified period.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. After washing, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.
Conclusion
The this compound scaffold serves as a versatile platform for the design of potent kinase inhibitors. The derivatives presented here, particularly Compound 27e, demonstrate significant and, in some cases, dual inhibitory activity against key cancer targets like Aurora and FLT3 kinases, with potencies comparable to or exceeding that of the established multi-kinase inhibitor Dasatinib. In contrast, Ibrutinib shows high selectivity for its primary target BTK and related kinases, with much weaker activity against Aurora and FLT3. Staurosporine, while potent, is a broad-spectrum inhibitor, which can be useful as a research tool but often lacks the selectivity required for therapeutic applications.
The data and protocols provided in this guide offer a foundation for researchers to compare and further investigate the potential of imidazo[4,5-b]pyridine-based compounds in the ever-evolving landscape of kinase inhibitor drug discovery. The ability to generate potent and selective inhibitors from this scaffold underscores its importance and potential for developing next-generation targeted therapies.
Comparative Biological Evaluation of 2-Chloro-1H-imidazo[4,5-b]pyridine Analogs as Potent Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the biological activities of 2-Chloro-1H-imidazo[4,5-b]pyridine analogs. This guide provides a comparative analysis of their efficacy against key cancer-associated kinases, supported by experimental data and detailed protocols.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry due to its structural similarity to purine bases. This has led to the development of numerous analogs with potent biological activities, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. This guide summarizes the biological evaluation of several key analogs, focusing on their inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative this compound analogs against various protein kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Analogs
| Compound ID | Target Kinase | Inhibition Metric | Value (µM) | Reference(s) |
| Compound 31 | Aurora-A | IC50 | 0.042 | [1] |
| Aurora-B | IC50 | 0.198 | [1] | |
| Aurora-C | IC50 | 0.227 | [1] | |
| Compound 27e | Aurora-A | Kd | 0.0075 | [2][3][4][5] |
| Aurora-B | Kd | 0.048 | [2][3][4][5] | |
| FLT3 (wild-type) | Kd | 0.0062 | [2][3][4][5] | |
| FLT3-ITD | Kd | 0.038 | [2][3][4][5] | |
| FLT3 (D835Y) | Kd | 0.014 | [2][3][4][5] | |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | IC50 | 0.63 - 1.32 | [6] |
| Compound 28c | Aurora-A | IC50 | 0.067 | [7] |
| Aurora-B | IC50 | 12.71 | [7] | |
| FLT3 | IC50 | 0.162 | [7][8] |
Table 2: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference(s) |
| Imidazo[4,5-b]pyridine Derivatives | MCF-7 | Breast Cancer | IC50 | 0.63 - 0.71 | [6][9] |
| HCT116 | Colon Cancer | IC50 | 1.69+ | [6][9] | |
| Compound 27e | HCT116 | Colon Cancer | GI50 | 0.300 | [2][3] |
| MOLM-13 (FLT3-ITD positive) | Acute Myeloid Leukemia | GI50 | 0.104 | [2][3] | |
| MV4-11 (FLT3-ITD positive) | Acute Myeloid Leukemia | GI50 | 0.291 | [2][3] | |
| Compound 28c | HCT116 | Colon Cancer | GI50 | 2.30 | [7][8] |
| MV4-11 | Acute Myeloid Leukemia | GI50 | 0.299 | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (e.g., CDK9/Cyclin T, Aurora-A, FLT3)
-
Kinase-specific substrate (e.g., peptide, protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs)
-
Kinase assay buffer
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibodies)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in the kinase assay buffer.
-
In a 96-well plate, add the kinase and the kinase-specific substrate.
-
Add the diluted test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[10]
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[10]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these compounds and a general workflow for their biological evaluation.
Caption: General experimental workflow for the biological evaluation of imidazo[4,5-b]pyridine analogs.
Caption: Key signaling pathways targeted by this compound analogs.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of 2-Chloro-1H-imidazo[4,5-b]pyridine Derivatives: An In Vitro and In Vivo Analysis for Drug Development Professionals
A comprehensive guide for researchers and scientists on the performance of 2-Chloro-1H-imidazo[4,5-b]pyridine derivatives as potent kinase inhibitors. This report details their activity against key cancer targets, Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9), and provides a comparative analysis with other relevant inhibitors, supported by experimental data and detailed protocols.
The this compound scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly in oncology. Its structural similarity to purines allows for interaction with the ATP-binding sites of various kinases, leading to the inhibition of their catalytic activity. This guide provides a detailed comparison of the in vitro and in vivo activities of key derivatives from this class, focusing on their efficacy as inhibitors of Aurora kinases and CDK9, both of which are critical regulators of cell cycle and transcription and are frequently dysregulated in cancer.
In Vitro Performance: Kinase Inhibition and Antiproliferative Activity
Derivatives of the imidazo[4,5-b]pyridine series have demonstrated potent inhibitory activity against Aurora kinases (A, B, and C) and CDK9. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds against their kinase targets and various cancer cell lines.
Aurora Kinase Inhibition
Table 1: In Vitro Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases
| Compound/Alternative | Aurora A (IC50, µM) | Aurora B (IC50, µM) | Aurora C (IC50, µM) | Cell Line (GI50/IC50, µM) | Reference |
| CCT137690 (51) | 0.015 ± 0.003 | 0.025 | 0.019 | SW620 (colon) - Not specified | [1][2] |
| Compound 31 | 0.042 | 0.198 | 0.227 | HCT116 (colon) - Proliferation inhibited | [3][4] |
| Compound 27e | 0.038 (IC50) | 0.148 (cellular IC50) | Not specified | HCT116 (colon) - 0.300 (GI50) | [5][6] |
| Compound 28c | 0.067 | 12.71 | Not specified | HCT116 (colon) - 2.30 (GI50) | [7][8] |
| Alisertib (MLN8237) | Clinically advanced Aurora A inhibitor | - | - | Various solid tumors and leukemias | [9] |
| Barasertib (AZD1152) | - | Selective Aurora B inhibitor in clinical trials | - | Hematological malignancies | [10] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. GI50 represents the concentration for 50% inhibition of cell growth.
CDK9 Inhibition and Antiproliferative Effects
Several imidazo[4,5-b]pyridine derivatives have shown significant activity against CDK9, a key regulator of transcription.
Table 2: In Vitro Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against CDK9 and Cancer Cell Lines
| Compound/Alternative | CDK9 (IC50, µM) | Cell Line (IC50, µM) | Reference |
| Imidazo[4,5-b]pyridine Cpd I | 0.63-1.32 (range for several active cpds) | MCF-7 (breast), HCT116 (colon) | [11][12] |
| Imidazo[1,2-a]pyridine LB-1 | 0.00922 | HCT116 (colon) - 0.92 | [13][14] |
| Compound 18b | Potent Inhibitor | HCT-116 (colon), MCF-7 (breast) | [15] |
| Amidino-substituted Cpd 10 | Not specified | SW620 (colon) - 0.4 | [3] |
| Amidino-substituted Cpd 14 | Not specified | SW620 (colon) - 0.7 | [3] |
| AZD4573 | CDK9 inhibitor in clinical trials | Hematologic malignancies, solid tumors | [16][17] |
| KB-0742 | Novel CDK9 inhibitor in clinical trials | Solid tumors and non-Hodgkin lymphoma | [18][19] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize their place within the relevant cellular signaling pathways and the workflows used to assess their activity.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the proper execution of mitosis. Aurora A is involved in centrosome maturation and separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis.[1][20][21][22][23][24] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
CDK9-Mediated Transcriptional Regulation
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[25][26][27][28] It phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for transcriptional elongation.[25][26] Cancer cells are often "transcriptionally addicted" to the continuous expression of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC, making CDK9 an attractive therapeutic target.[16][26]
Caption: Role of CDK9 in Transcriptional Elongation.
Experimental Workflow for Inhibitor Evaluation
The evaluation of these kinase inhibitors typically follows a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess antiproliferative effects, and culminating in in vivo studies to evaluate efficacy and pharmacokinetics in animal models.
Caption: General Experimental Workflow for Kinase Inhibitor Discovery.
In Vivo Performance: Pharmacokinetics and Efficacy
Select imidazo[4,5-b]pyridine derivatives have been advanced to in vivo studies, demonstrating oral bioavailability and significant tumor growth inhibition in xenograft models.
Table 3: In Vivo Efficacy and Pharmacokinetic Properties of a Representative Imidazo[4,5-b]pyridine Derivative
| Compound | Animal Model | Tumor Xenograft | Dosing Regimen | Tumor Growth Inhibition (TGI) | Oral Bioavailability | Reference |
| CCT137690 (51) | Mice | SW620 (colon) | Oral administration | Significant inhibition, no observed toxicity | Highly orally bioavailable | [1][2] |
| Compound 27e | Athymic mice | MV4-11 (AML) | Oral, twice daily for 7 days, then once daily for 4 days | Strong, dose-dependent inhibition | Orally bioavailable | [5][6][29] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reagents and Materials:
-
Recombinant human Aurora kinase or CDK9/Cyclin T1 complex.
-
Kinase-specific peptide substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35, EGTA).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
To the wells of a 384-well plate, add the diluted test compound or DMSO (for control).
-
Add the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7).
-
Complete cell culture medium.
-
96-well plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
-
Conclusion
The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. The derivatives discussed in this guide exhibit significant in vitro activity against Aurora kinases and CDK9, leading to potent antiproliferative effects in various cancer cell lines. Furthermore, select compounds have demonstrated promising in vivo efficacy and oral bioavailability. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working on the advancement of this important class of therapeutic agents. Further optimization of these derivatives could lead to the development of novel and effective treatments for a range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 18. onclive.com [onclive.com]
- 19. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 29. pubs.acs.org [pubs.acs.org]
comparative analysis of spectroscopic data for imidazo[4,5-b]pyridine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of spectroscopic data for a series of substituted imidazo[4,5-b]pyridine derivatives. The imidazo[4,5-b]pyridine scaffold is a crucial heterocyclic system in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] A thorough understanding of the spectroscopic characteristics of these compounds is essential for their synthesis, characterization, and further development as therapeutic agents. This guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) in a comparative format and provides detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of imidazo[4,5-b]pyridine derivatives, allowing for easy comparison of the influence of different substituents on their spectral properties.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H (Pyridine Ring) | H (Aromatic/Other) | H (Alkyl/Substituent) | Solvent |
| 1 | 8.39 (d, J=2.1 Hz), 8.12 (d, J=2.1 Hz) | 7.80 (d, J=9.0 Hz, 2H), 6.80 (d, J=9.0 Hz, 2H) | 6.18 (m, 1H), 5.31 (dd, 1H), 5.04 (dd, 1H), 4.97 (m, 2H), 3.08 (s, 6H) | CDCl₃ |
| 2 | 8.77 (d, J=1.6 Hz), 8.64 (d, J=1.65 Hz) | 8.59 (t, 1H), 8.57 (t, 1H), 8.43 (t, 1H), 8.34 (t, 1H) | 6.25 (m, 1H), 5.34 (m, 3H), 3.72 (d, 1H) | CDCl₃ |
| 3 | 8.52 (d, J=1.92 Hz), 8.26 (d, J=6.67 Hz) | 8.19 (d, J=1.9 Hz), 6.81 (m, 3H) | 4.92 (d, 2H), 2.28 (t, 1H) | CDCl₃ |
| 4 | 8.57 (d, J=2.01 Hz), 8.46 (dd, 2H) | 8.28 (d, 1H), 8.24 (d, 1H), 8.22 (d, 1H) | 5.17 (d, 2H), 2.47 (t, 1H) | DMSO |
| 5 | 8.43 (d, J=2.12 Hz), 8.28 (d, J=1.52 Hz) | 8.24 (m, 2H), 7.58 (m, 3H) | - | DMSO-d₆ |
| 6 | 8.41 (d, 3H), 8.11 (s, 1H) | 8.04 (d, 2H), 7.31 (dd, 1H) | 13.82 (bs, 1H, NH) | DMSO-d₆ |
Data extracted from multiple sources.[1][2]
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C (Pyridine/Imidazole Rings) | C (Aromatic/Other) | C (Alkyl/Substituent) | Solvent |
| 1 | 156.84, 151.70, 147.68, 143.61, 113.89 | 132.73, 128.58, 111.70 | 130.19, 117.14, 45.88, 40.13 | CDCl₃ |
| 2 | 152.94, 148.51, 145.95, 140.58, 120.71, 107.05 | 133.14, 132.16, 131.99, 129.03, 125.86, 124.4 | 105.52, 70.80, 55.86 | CDCl₃ |
| 3 | 151.60, 148.58, 145.86, 135.86, 124.81, 114.58 | 145.58, 133.66, 132.55, 131.92, 130.21, 125.08 | 73.75, 32.57 | CDCl₃ |
| 4 | 153.01, 149.03, 146.99, 135.98, 135.40, 114.68 | 145.68, 130.79, 130.45, 124.58 | 78.44, 76.92, 33.64 | DMSO |
| 5 | 154.67, 144.57, 113.46 | 131.43, 129.62, 129.56 (2C), 127.40 (2C) | - | DMSO-d₆ |
| 6 | 145.21, 119.10 | 134.13, 133.39 (2C), 127.72, 118.88 (2C), 113.11 | - | DMSO-d₆ |
Data extracted from multiple sources.[1][2]
Table 3: Mass Spectrometry and Infrared Spectroscopic Data
| Compound | Molecular Ion (m/z) | Key IR Absorptions (cm⁻¹) |
| 5 | 275.99/277.13 ([M+H]⁺) | Not reported |
| 6 | 221.06 ([M+H]⁺) | Not reported |
| 7 | 263.93 ([M+H]⁺) | Not reported |
| 8 | 287.98/289.98 ([M+H]⁺) | Not reported |
| General | Varies based on substituents | 3450-3300 (N-H stretch), 1650-1500 (C=N, C=C stretch), 1300-1000 (C-N stretch) |
Data for specific compounds 5-8 extracted from[2]. General IR data is a representative range for such heterocyclic systems.
Experimental Protocols
The following are generalized yet detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the imidazo[4,5-b]pyridine derivatives.
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is typically used.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is employed.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is used.
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.
-
Phase and baseline corrections are applied.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard or solvent peak. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the derivatives, confirming their elemental composition.
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for these types of compounds.
Sample Preparation:
-
A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
The solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition:
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for nitrogen-containing heterocyclic compounds.
-
Mass Range: A wide mass range (e.g., m/z 100-1000) is scanned to detect the molecular ion and any potential fragments.
-
Source Parameters: The capillary voltage, cone voltage, and desolvation gas temperature are optimized to achieve stable ionization and maximal signal intensity.
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the imidazo[4,5-b]pyridine derivatives.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Spectral Range: The mid-infrared region (4000-400 cm⁻¹) is scanned.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded and subtracted from the sample spectrum.
Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional groups based on their characteristic frequencies, intensities, and shapes.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of imidazo[4,5-b]pyridine derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization.
Logical Relationship of Spectroscopic Techniques
This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for structure elucidation.
Caption: Interplay of spectroscopic techniques for structure elucidation.
References
Navigating the Therapeutic Landscape of 2-Chloro-1H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic potential of 2-Chloro-1H-imidazo[4,5-b]pyridine derivatives. By objectively comparing their performance against established alternatives and presenting supporting experimental data, this document serves as a critical resource for advancing cancer research and drug discovery.
The this compound scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy. The structural similarity of the imidazo[4,5-b]pyridine core to purines allows these compounds to interact with the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways involved in cell growth, proliferation, and survival. This guide delves into the quantitative performance of specific 2-chloro derivatives, outlines detailed experimental methodologies for their evaluation, and visualizes the intricate signaling networks they influence.
Comparative Performance Analysis
The therapeutic efficacy of novel compounds is best understood through direct comparison with established drugs. The following tables summarize the inhibitory activities of key this compound derivatives against crucial cancer-related kinases, alongside data for well-known inhibitors.
Table 1: Comparative Inhibitory Activity against Aurora Kinases
| Compound | Target Kinase | IC50 / Kd (µM) | Reference Compound | Target Kinase | IC50 / Kd (µM) |
| Compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) | Aurora-A | 0.042 (IC50)[1] | Staurosporine | Protein Kinase A | 0.007 (IC50)[2] |
| Aurora-B | 0.198 (IC50)[1] | Protein Kinase C | 0.003 (IC50)[2] | ||
| Aurora-C | 0.227 (IC50)[1] | CaM Kinase II | 0.020 (IC50)[2] | ||
| Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) | Aurora-A | 0.0075 (Kd)[3] | |||
| Aurora-B | 0.048 (Kd)[3] |
Table 2: Comparative Inhibitory Activity against FLT3 Kinase
| Compound | Target Kinase | Kd (µM) | Reference Compound | Target Kinase | IC50 / Kd (µM) |
| Compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) | FLT3 | 0.0062[3] | Dasatinib | FLT3 | Varies by cell line (sensitive AML samples show lower IC50)[4][5] |
| FLT3-ITD | 0.038[3] | ||||
| FLT3(D835Y) | 0.014[3] |
Table 3: Comparative Inhibitory Activity against CDK9
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase | IC50 (µM) |
| Imidazo[4,5-b]pyridine derivatives | CDK9 | 0.63 - 1.32[6] | Sorafenib | CDK9 | 0.76[6] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments.
Synthesis of this compound Derivatives
A general and efficient method for synthesizing the imidazo[4,5-b]pyridine scaffold starts from 2-chloro-3-nitropyridine. The synthesis involves a tandem reaction in a water-isopropyl alcohol medium, providing a clean and straightforward procedure for obtaining the core structure. Further derivatization can be achieved through various organic reactions to introduce different substituents at desired positions.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against target kinases is determined using in vitro kinase assays. A general protocol involves the following steps:
-
Preparation of Reagents : A stock solution of the test compound is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the kinase assay buffer.
-
Kinase Reaction : The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
-
Incubation : The test compound at various concentrations is added to the kinase reaction mixture and incubated at a controlled temperature.
-
Detection : The extent of peptide phosphorylation is measured. This can be done using various methods, such as mobility shift microfluidic electrophoresis, which separates the phosphorylated and unphosphorylated peptides.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition : MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value (the concentration required to inhibit cell growth by 50%) is determined.
In Vivo Tumor Xenograft Model
To evaluate the antitumor efficacy in a living organism, a tumor xenograft model is often employed.
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : The mice are then treated with the test compound or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.
-
Tumor Measurement : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed to assess biomarkers of drug activity.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes affected by these compounds is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound derivatives and a general workflow for their evaluation.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
